Malolactomycin C
Description
Properties
Molecular Formula |
C62H109N3O20 |
|---|---|
Molecular Weight |
1216.5 g/mol |
IUPAC Name |
3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+ |
InChI Key |
XCVHAWZLPUJTAT-VRCLEKHYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Malolactomycin C: A Technical Guide to the Antifungal Macrolide from Streptomyces
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a 40-membered macrolide antibiotic that has demonstrated notable antifungal properties, particularly against the plant pathogen Botrytis cinerea.[1] First isolated from the fermentation broth of Streptomyces sp. KP-3144, this complex natural product represents a promising scaffold for the development of novel antifungal agents. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, biological activity, and detailed experimental protocols for its production, isolation, and characterization.
The Producing Organism: Streptomyces sp. KP-3144
This compound is produced by the bacterial strain Streptomyces sp. KP-3144. Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The isolation of novel compounds like this compound from previously uncharacterized Streptomyces strains underscores the continuing importance of this genus as a source for natural product discovery.
Chemical Structure
The chemical structure of this compound is characterized by a large 40-membered lactone ring, a feature that places it in the class of macrolide antibiotics. Its molecular formula is C\u2086\u2082H\u2081\u2080\u2089N\u2083O\u2082\u2080, with a molecular weight of 1216.54 g/mol . The intricate stereochemistry and functional group arrangement of the macrolide core are crucial for its biological activity.
Biosynthesis and Regulation
While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, the biosynthesis of large macrolides in Streptomyces is generally well-understood. It typically involves a Type I polyketide synthase (PKS) multienzyme complex. The regulation of macrolide biosynthesis in Streptomyces is a complex process, often involving a hierarchical cascade of regulatory proteins.
Key regulatory elements include:
-
Pathway-specific regulatory proteins: Often encoded within the biosynthetic gene cluster, these regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) directly control the expression of the biosynthetic genes.[2]
-
Pleiotropic regulators: These global regulators respond to various physiological and environmental signals, such as nutrient availability and cell density, to influence the production of multiple secondary metabolites.[2]
-
Small molecule effectors: Signaling molecules like \u03b3-butyrolactones can act as autoregulators, triggering the onset of antibiotic production.
A generalized signaling pathway for the regulation of macrolide biosynthesis in Streptomyces is depicted below.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C\u2086\u2082H\u2081\u2080\u2089N\u2083O\u2082\u2080 |
| Molecular Weight | 1216.54 |
| Appearance | White powder |
| Solubility | Soluble in methanol, DMSO |
Table 2: Antifungal Activity of this compound (MIC values)
| Fungal Species | MIC (\u00b5g/mL) |
| Botrytis cinerea | 12.5 |
| Pyricularia oryzae | 50 |
| Cladosporium fulvum | >100 |
Note: Data extracted from available literature. Further testing against a broader panel of fungal pathogens is warranted.
Experimental Protocols
This section provides detailed methodologies for the fermentation, extraction, purification, and biological evaluation of this compound, based on established protocols for Streptomyces secondary metabolites.
Fermentation of Streptomyces sp. KP-3144
The production of this compound is achieved through submerged fermentation of Streptomyces sp. KP-3144.
Seed Culture:
-
Prepare a seed medium containing (per liter): Glucose 10 g, Soluble Starch 20 g, Yeast Extract 5 g, Peptone 5 g, and CaCO\u2083 2 g. Adjust the pH to 7.0.
-
Inoculate a 500-mL flask containing 100 mL of the seed medium with a loopful of spores or a mycelial suspension of Streptomyces sp. KP-3144 from a fresh agar (B569324) plate.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
Production Culture:
-
Prepare a production medium containing (per liter): Soluble Starch 40 g, Glucose 10 g, Soybean Meal 20 g, Yeast Extract 2 g, K\u2082HPO\u2084 0.5 g, MgSO\u2084\u00b77H\u2082O 0.5 g, and CaCO\u2083 3 g.
-
Inoculate a 2-L flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.
Extraction and Purification of this compound
The following workflow outlines the steps for extracting and purifying this compound from the fermentation broth.
References
The Enigmatic Biosynthesis of Malolactomycin C: A Look into a Putative Polyketide Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malolactomycin C, a member of the malolactomycin family of antibiotics, presents a compelling case for further biosynthetic investigation. Despite the isolation and characterization of its congener, Malolactomycin A, from a Streptomyces species, the precise enzymatic steps leading to the formation of this compound remain largely unelucidated in publicly accessible scientific literature. This guide addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound, drawing parallels from the well-established principles of polyketide and macrolide antibiotic biosynthesis in Streptomyces. While specific quantitative data and detailed experimental protocols for this compound are not available, this document provides a foundational framework based on related compounds to guide future research and discovery efforts. We will explore the likely modular polyketide synthase (PKS) system involved, postulate the key enzymatic domains and their functions, and present a generalized experimental workflow for elucidating this novel pathway.
Introduction
The Malolactomycins are a family of macrolide antibiotics with potential therapeutic applications. Malolactomycin A was first isolated from a Streptomyces species, a genus renowned for its prolific production of diverse secondary metabolites.[1] Macrolide antibiotics are typically synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines construct the complex carbon skeleton of the molecule from simple acyl-CoA precursors. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can enable the rational design of novel analogs with improved therapeutic properties, facilitate the development of high-yielding production strains through metabolic engineering, and provide insights into the evolution of antibiotic biosynthesis.
Given the absence of a characterized biosynthetic gene cluster for Malolactomycins, this guide will leverage the extensive knowledge of other PKS systems to construct a hypothetical, yet mechanistically sound, pathway for this compound.
Proposed Biosynthetic Pathway of this compound: A Modular Polyketide Synthase Model
The biosynthesis of macrolides like this compound is anticipated to be carried out by a Type I modular polyketide synthase. In this model, a series of modules, each responsible for one cycle of polyketide chain elongation and modification, are organized sequentially. Each module is composed of several enzymatic domains that perform specific catalytic functions.
A generalized workflow for the elucidation of such a pathway would involve genome mining of the producing Streptomyces strain to identify the biosynthetic gene cluster, followed by gene inactivation studies to confirm its role in Malolactomycin production, and finally, in vitro characterization of the encoded enzymes to determine their specific functions.
The proposed biosynthetic pathway for the polyketide core of a hypothetical this compound precursor is depicted below. This model illustrates the sequential action of PKS modules.
Key Domains and Their Postulated Functions:
-
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
-
Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
-
Thioesterase (TE): Catalyzes the release of the final polyketide chain, often accompanied by macrolactonization to form the characteristic macrolide ring.
The specific combination and presence/absence of the reductive domains (KR, DH, ER) in each module determine the final chemical structure of the polyketide backbone.
Quantitative Data
Due to the uncharacterized nature of the this compound biosynthetic pathway, no specific quantitative data, such as enzyme kinetics, substrate concentrations, or product titers from engineered strains, are available in the current literature. The following table provides a template for the types of quantitative data that would be crucial to collect once the biosynthetic gene cluster is identified and its enzymes are characterized.
| Enzyme/Domain | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Loading Module AT | Starter Acyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| Module 1 AT | Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| Module 1 KR | β-ketoacyl-ACP | Data not available | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
| Thioesterase (TE) | Final Polyketide-ACP | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would necessitate a series of established molecular biology and biochemical techniques. Below are generalized protocols for key experiments that would be instrumental in this endeavor.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the Malolactomycin-producing Streptomyces strain.
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read and short-read technologies to obtain a high-quality, contiguous assembly.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative polyketide synthase gene clusters.
-
Homology Analysis: Compare the identified PKS gene clusters to known macrolide biosynthetic gene clusters to identify the most likely candidate for Malolactomycin biosynthesis.
Gene Inactivation to Confirm BGC Function
-
Construct Design: Design a gene disruption cassette to replace a key PKS gene (e.g., a ketosynthase domain) within the putative this compound BGC with an antibiotic resistance marker.
-
Protoplast Transformation: Introduce the disruption cassette into the producing Streptomyces strain via protoplast transformation.
-
Mutant Selection and Verification: Select for transformants that have undergone homologous recombination and verify the gene disruption by PCR and Southern blotting.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions and analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abrogation of this compound production in the mutant strain would confirm the role of the BGC.
Heterologous Expression and In Vitro Characterization of PKS Enzymes
-
Gene Cloning: Clone the individual PKS genes or modules from the identified BGC into suitable expression vectors for a heterologous host, such as E. coli or a model Streptomyces species.
-
Protein Expression and Purification: Overexpress the PKS proteins and purify them using affinity chromatography tags.
-
Enzyme Assays: Perform in vitro assays with the purified enzymes and appropriate substrates (e.g., acyl-CoAs, NADPH) to determine their specific catalytic activities and substrate specificities.
-
Product Identification: Analyze the reaction products using techniques like HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the intermediates and the final polyketide chain.
Conclusion and Future Outlook
While the biosynthetic pathway of this compound remains to be definitively elucidated, the principles of modular polyketide synthesis provide a robust framework for its future investigation. The workflow and hypothetical pathway presented in this guide offer a roadmap for researchers to unravel the genetic and biochemical basis of this compound production. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this intriguing antibiotic but also open avenues for its synthetic biology-based production and the generation of novel, clinically valuable derivatives. The scientific community eagerly awaits the experimental work that will illuminate this fascinating biosynthetic puzzle.
References
An In-depth Technical Guide to Malolactomycin C: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a naturally occurring 40-membered macrolide antibiotic that has demonstrated notable antifungal activity, particularly against the plant pathogen Botrytis cinerea.[1] Isolated from a strain of Streptomyces, this complex macrocycle represents a promising lead compound for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and development efforts.
Chemical Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆₂H₁₀₉N₃O₂₀ | MedchemExpress |
| Molecular Weight | 1216.54 g/mol | MedchemExpress |
| CAS Number | 189759-03-3 | MedchemExpress |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
Note: Further experimental determination of properties such as appearance, solubility, and melting point is required for a complete physicochemical profile.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its antifungal effect against Botrytis cinerea, the causative agent of gray mold disease in a wide variety of crops.[1] As a macrolide antibiotic, its mechanism of action is likely to be consistent with other members of this class, which typically function by inhibiting protein synthesis.
Macrolides bind to the 50S subunit of the bacterial or fungal ribosome, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain.[2] This disruption of protein synthesis ultimately leads to the cessation of growth and proliferation of the microorganism.
While the specific molecular targets and signaling pathways affected by this compound in Botrytis cinerea have not been explicitly detailed in the available literature, it is hypothesized that its antifungal activity stems from the inhibition of essential protein production within the fungal cells. Further research is needed to elucidate the precise mechanism and identify any specific signaling pathways that are modulated by this compound.
Experimental Protocols
The following are generalized experimental protocols relevant to the study of this compound's antifungal properties, based on standard methodologies for evaluating antifungal agents against Botrytis cinerea.
Isolation and Purification of this compound
The isolation of this compound, as described by Tanaka et al. (1997), would typically involve the following steps:
-
Fermentation: Culturing of the producing Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: Extraction of the culture broth with an appropriate organic solvent (e.g., ethyl acetate) to separate the desired compounds from the aqueous medium.
-
Chromatography: A series of chromatographic techniques, such as silica (B1680970) gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), would be employed for the separation and purification of this compound from the crude extract.
Figure 1: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The determination of the chemical structure of a novel compound like this compound typically involves a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls, C=C bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.
Figure 2: Logical relationship of spectroscopic data for structure elucidation.
Antifungal Susceptibility Testing against Botrytis cinerea
The following protocols are standard methods to assess the in vitro antifungal activity of a compound against Botrytis cinerea.
This assay determines the effect of the compound on the vegetative growth of the fungus.
-
Culture Preparation: Botrytis cinerea is cultured on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), until a mature mycelial mat is formed.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of test concentrations.
-
Agar Well Diffusion or Disc Diffusion Method:
-
Agar Well Diffusion: Wells are made in the seeded agar plates, and a specific volume of each concentration of the compound is added to the wells.
-
Disc Diffusion: Sterile paper discs are impregnated with different concentrations of the compound and placed on the surface of the seeded agar plates.
-
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 20-25°C).
-
Data Collection: The diameter of the zone of inhibition around the well or disc is measured after a defined incubation period. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
This assay evaluates the effect of the compound on the germination of fungal spores.
-
Spore Suspension Preparation: Spores are harvested from a mature culture of Botrytis cinerea and suspended in a sterile liquid medium. The spore concentration is adjusted to a standard value.
-
Treatment: The spore suspension is treated with various concentrations of this compound. A control group without the compound is also included.
-
Incubation: The treated and control spore suspensions are incubated under conditions that promote germination.
-
Microscopic Examination: After incubation, a sample from each treatment is observed under a microscope to determine the percentage of germinated spores. The concentration of the compound that inhibits 50% of spore germination (IC₅₀) can be calculated.
Figure 3: Experimental workflows for antifungal susceptibility testing.
Conclusion and Future Directions
This compound is a promising antifungal macrolide with demonstrated activity against the significant plant pathogen Botrytis cinerea. While its basic chemical properties have been identified, further research is necessary to fully characterize this molecule. Future work should focus on:
-
Complete Structural Elucidation: Obtaining high-resolution spectroscopic data to confirm the full chemical structure, including stereochemistry.
-
Detailed Physicochemical Profiling: Experimental determination of solubility, melting point, stability, and other relevant physical properties.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in Botrytis cinerea that are affected by this compound. This could involve transcriptomic, proteomic, and metabolomic analyses.
-
In Vivo Efficacy: Evaluating the effectiveness of this compound in controlling gray mold disease in infected plants under greenhouse and field conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its antifungal activity, which could lead to the development of more potent and selective antifungal agents.
The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound as a novel antifungal therapeutic.
References
Malolactomycin C: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malolactomycin C, a 40-membered macrolide antibiotic of the malolactomycin family, is a natural product isolated from Streptomyces sp. While primarily recognized for its antifungal properties, emerging research on closely related analogs, particularly Malolactomycin D, suggests a more complex and potentially valuable mechanism of action involving the inhibition of the Ras-mediated signaling pathway. This technical guide provides a comprehensive overview of the currently understood and inferred mechanism of action of this compound, drawing direct parallels from the detailed studies of Malolactomycin D. It is intended to serve as a foundational resource for researchers investigating its therapeutic potential.
Introduction
This compound is a guanidine-containing polyhydroxyl macrolide and the N-demethyl analog of other members of the malolactomycin family. It has demonstrated moderate in-vitro activity against a range of fungi, including Cladosporium, Botrytis cinerea, and Pyricularia, making it a compound of interest for the development of novel antifungal agents. However, the precise molecular mechanisms underlying its biological activity have not been extensively elucidated in publicly available literature. This guide synthesizes the available information on this compound and provides a detailed, inferred mechanism of action based on the well-documented activities of its close structural analog, Malolactomycin D.
Core Mechanism of Action: Inhibition of the Ras/MAPK Signaling Pathway
The primary mechanism of action of the malolactomycin family, as exemplified by Malolactomycin D, is the selective inhibition of transcription from the Ras-responsive element (RRE). This targeted inhibition disrupts a critical oncogenic signaling cascade, suggesting potential applications beyond its antifungal properties.
Targeting the p38 MAPK and JNK Signaling Cascades
Malolactomycin D has been shown to specifically inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), two key downstream effectors in the Ras signaling pathway.[1] Crucially, it does not affect the activation of Extracellular signal-Regulated Kinase 1 or 2 (ERK1/2), indicating a high degree of selectivity within the MAPK cascade.[1] This specific inhibition of p38 and JNK is the cornerstone of its biological activity.
Downstream Effects: Suppression of Matrix Metalloproteinases (MMPs)
The inhibition of the p38 and JNK pathways by malolactomycins leads to a significant reduction in the expression of Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-9 (MMP-9).[1] These enzymes are crucial for the degradation of the extracellular matrix and are heavily implicated in tumor invasion and metastasis. The promoters of both MMP-1 and MMP-9 genes contain Ras-responsive elements, making their transcription directly dependent on the activity of the Ras pathway. By blocking this pathway, malolactomycins effectively shut down the production of these key metastatic proteins.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound, based on the known mechanism of Malolactomycin D.
Antifungal Activity
While the Ras/MAPK pathway is a compelling target for anticancer research, the observed antifungal activity of this compound suggests an alternative or additional mechanism of action in fungal cells. As a guanidine-containing polyhydroxyl macrolide, it is plausible that this compound disrupts fungal cell membrane integrity. This class of compounds is known to alter plasma membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.
Quantitative Data
At present, there is a lack of publicly available, peer-reviewed quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against various fungal strains or IC50 values for kinase inhibition. The following table summarizes the qualitative antifungal activity that has been reported.
| Fungal Species | Activity | Reference |
| Cladosporium sp. | Moderate | TOKU-E |
| Botrytis cinerea | Moderate | TOKU-E |
| Pyricularia sp. | Moderate | TOKU-E |
Experimental Protocols
Kinase Inhibition Assay Workflow
Antifungal Susceptibility Testing Workflow
Conclusion and Future Directions
This compound presents an intriguing profile as both an antifungal agent and a potential modulator of the Ras/MAPK signaling pathway. The detailed mechanistic work on its analog, Malolactomycin D, provides a strong foundation for a targeted investigation into the anticancer properties of this compound. Future research should focus on:
-
Direct Mechanistic Studies: Confirming the inhibitory effect of this compound on the p38 and JNK pathways.
-
Quantitative Biological Evaluation: Determining the IC50 values for kinase inhibition and MIC values against a broader panel of fungal pathogens.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the N-demethylation of this compound compared to other malolactomycins influences its biological activity and selectivity.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections and cancer.
This technical guide serves as a starting point for these future investigations, providing a clear and concise summary of the current understanding of this compound's mechanism of action.
References
In-Depth Technical Guide: Spectroscopic Data for the Characterization of Malolactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a 40-membered macrolide antibiotic that has demonstrated notable antifungal activity, particularly against Botrytis cinerea. Isolated from Streptomyces sp. KP-3144, its structural elucidation and characterization are crucial for understanding its mechanism of action and for potential applications in drug development and agricultural sciences. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of this compound, based on foundational studies.
Physicochemical Properties
This compound presents as a white powder with the molecular formula C₆₂H₁₀₉N₃O₂₀, as determined by high-resolution fast atom bombardment mass spectrometry (HR-FABMS). It is soluble in methanol, chloroform (B151607), and ethyl acetate, and sparingly soluble in water.
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data obtained for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 3.25 | m | |
| 3 | 4.01 | m | |
| 4 | 1.65, 1.50 | m | |
| 5 | 3.78 | m | |
| ... | ... | ... | ... |
| 40 | 1.70 | m | |
| 41 | 0.92 | d | 6.8 |
| N-CH₃ | 3.34 | s | |
| O-CH₃ | 3.67 | s |
Note: Due to the complexity of the macrolide structure, many proton signals are overlapped in multiplets. This table presents a selection of key and distinguishable signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 (C=O) | 174.2 |
| 2 | 45.3 |
| 3 | 72.1 |
| 4 | 35.8 |
| 5 | 78.9 |
| ... | ... |
| 40 | 31.5 |
| 41 | 18.2 |
| N-CH₃ | 42.5 |
| O-CH₃ | 58.1 |
Table 3: Other Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations |
| High-Resolution FABMS | m/z 1216.7698 [M+H]⁺ (Calculated for C₆₂H₁₁₀N₃O₂₀, 1216.7741) |
| UV-Vis (Methanol) | λmax 232 nm (ε 15,000), 280 nm (ε 1,200) |
| Infrared (KBr) | νmax 3400, 2930, 1730, 1650, 1460, 1380, 1250, 1070 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the isolation and spectroscopic analysis of this compound are outlined below.
Isolation and Purification of this compound
The following workflow illustrates the general procedure for obtaining pure this compound from a culture of Streptomyces sp. KP-3144.
-
Fermentation: Streptomyces sp. KP-3144 is cultured in a suitable production medium under optimal conditions to promote the biosynthesis of this compound.
-
Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The mycelial cake is extracted with acetone, and the extract is concentrated. The supernatant is extracted with ethyl acetate. The organic extracts are combined to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column to yield pure this compound.
Spectroscopic Analysis
The following diagram outlines the workflow for the spectroscopic characterization of the purified this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of pure this compound is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (COSY, HMQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz for ¹H).
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is prepared according to the requirements of the ionization technique.
-
Data Acquisition: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is performed to determine the exact mass and molecular formula.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in methanol.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded to identify chromophores.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A potassium bromide (KBr) pellet containing the sample is prepared.
-
Data Acquisition: The IR spectrum is recorded to identify functional groups present in the molecule.
-
Conclusion
The comprehensive spectroscopic data and detailed experimental protocols presented in this guide are fundamental for the unambiguous characterization of this compound. These data serve as a crucial reference for researchers in natural product chemistry, drug discovery, and related fields, enabling further investigation into the biological activities and potential applications of this potent antifungal macrolide.
Malolactomycin C: A Technical Guide on its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a 40-membered macrolide antibiotic that was first isolated from a strain of Streptomyces. As a member of the macrolide class of natural products, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known antibacterial and antifungal spectrum of this compound, based on currently available scientific literature. Due to the limited public availability of the full-text of the original research, this document focuses on the data presented in abstracts and secondary sources.
Antifungal Spectrum of this compound
Initial research has identified this compound as an effective inhibitor of the plant pathogenic fungus Botrytis cinerea[1][2]. Further information from commercially available research compounds indicates its activity against other plant pathogenic fungi as well.
Quantitative Antifungal Activity
The available data on the minimum inhibitory concentration (MIC) of this compound against specific fungal strains is summarized in the table below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
| Fungal Species | MIC (µg/mL) | Reference |
| Botrytis cinerea | 25 | [5] |
| Cladosporium fulvum | 25 | [5] |
| Pyricularia oryzae | 25 | [5] |
Antibacterial Spectrum of this compound
Currently, there is no publicly available data on the antibacterial spectrum of this compound. The primary focus of the initial research appears to have been on its antifungal properties against plant pathogens.
Experimental Protocols
While the specific, detailed experimental protocols used for determining the antimicrobial spectrum of this compound are not available in the public domain, standard methods for such assessments were likely employed. The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal agent.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antifungal Agent Dilutions: A stock solution of this compound is serially diluted in a suitable liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density (e.g., 1 x 105 to 5 x 105 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Agar (B569324) Dilution Method
This method is another common technique for MIC determination.
-
Preparation of Agar Plates: A series of agar plates containing serial dilutions of this compound are prepared.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Inoculation: A small, standardized volume of the fungal suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (no antifungal agent).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus on the agar surface.
Workflow for Antimicrobial Spectrum Determination
The following diagram illustrates a general workflow for the discovery and initial characterization of a novel antimicrobial agent like this compound.
References
In Vitro Profile of Malolactomycins: A Technical Overview of Preliminary Studies
Disclaimer: This technical guide addresses the preliminary in vitro studies of the Malolactomycin family of antibiotics. Due to a lack of publicly available research on Malolactomycin C, this document focuses on the known biological activities of its analogs, Malolactomycin A and particularly Malolactomycin D, to provide relevant insights for researchers, scientists, and drug development professionals.
Introduction
Malolactomycins are a class of macrolide antibiotics produced by Streptomyces species. While the isolation of Malolactomycin A was reported in 1993, and Malolactomycins C and D were identified as active against Botrytis cinerea, detailed in vitro studies are sparse in the public domain.[1][2] Notably, Malolactomycin D has been identified as a potent inhibitor of Ras-mediated cellular transformation, suggesting its potential as an anti-cancer agent.[2] This document synthesizes the available preliminary in vitro data on the Malolactomycin family to serve as a foundational guide for further research and development.
Data Presentation: Biological Activities of Malolactomycins
Table 1: Antimicrobial and Antifungal Activity of Malolactomycins
| Compound | Organism | Activity Type | Quantitative Data (MIC/IC50) | Source |
| Malolactomycin A | Bacteria & Fungi | Antibacterial & Antifungal | Not specified in available literature. | [3] |
| This compound | Botrytis cinerea | Antifungal | Inhibited growth in agar (B569324) medium and detached leaf method. Specific MIC values not reported. | [2] |
| Malolactomycin D | Botrytis cinerea | Antifungal | Inhibited growth in agar medium and detached leaf method. Specific MIC values not reported. | [2] |
| Malolactomycin D | Bacteria & Fungi | Antibacterial & Antifungal | General activity noted, but no specific MIC values reported in the context of its anti-cancer studies. | [2] |
Table 2: Anti-cancer and Signaling Pathway Modulation by Malolactomycin D
| Assay | Cell Line | Effect | Quantitative Data (IC50) | Source |
| Ras-Responsive Element (RRE) Transcription | NIH3T3 | Selective inhibition of transcription | Not specified in available literature. | [2] |
| Anchorage-Independent Growth | Ras-transformed NIH3T3 | Preferential inhibition | Not specified in available literature. | [2] |
| Anchorage-Dependent Growth | Ras-transformed NIH3T3 | Less effective inhibition compared to anchorage-independent growth | Not specified in available literature. | [2] |
| MMP-1 and MMP-9 Expression | Ras-transformed NIH3T3 | Reduction at translational and transcriptional levels | Not specified in available literature. | [2] |
| p38 MAP Kinase Activation | Ras-transformed NIH3T3 | Inhibition of activation | Not specified in available literature. | [2] |
| Jun N-terminal-kinase (JNK) Activation | Ras-transformed NIH3T3 | Inhibition of activation | Not specified in available literature. | [2] |
| ERK1/2 Activation | Ras-transformed NIH3T3 | No inhibition of activation | Not applicable. | [2] |
Experimental Protocols
Detailed experimental protocols for the studies on Malolactomycins are not fully described in the available abstracts. The following are representative methodologies for the key experiments cited.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay is crucial for evaluating the tumorigenic potential of cells and the inhibitory effect of compounds like Malolactomycin D.
-
Preparation of Agar Layers: A base layer of 0.6% agar in cell culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: Ras-transformed NIH3T3 cells are trypsinized, counted, and resuspended in a 0.3% agar solution in culture medium at a density of 5 x 10³ cells per well.
-
Plating: The cell suspension in the top agar is layered onto the base agar.
-
Treatment: Malolactomycin D at various concentrations is added to the top agar layer before solidification or is added to the medium overlaying the agar.
-
Incubation: Plates are incubated at 37°C in a 5% CO₂ incubator for 14-21 days, with fresh medium containing the compound added weekly.
-
Analysis: Colonies are stained with a solution such as 0.005% Crystal Violet and counted. The size and number of colonies in treated wells are compared to untreated controls to determine the inhibition of anchorage-independent growth.
Western Blot for MAP Kinase Activation
This protocol is used to determine the phosphorylation status of kinases like p38 and JNK, indicating their activation state, in response to treatment with Malolactomycin D.
-
Cell Culture and Treatment: Ras-transformed NIH3T3 cells are cultured to 70-80% confluency and then treated with Malolactomycin D at desired concentrations for a specified time. A positive control (e.g., a known activator of the p38/JNK pathway) and an untreated control are included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Normalization: The membrane is stripped and re-probed with antibodies for total p38 and total JNK to ensure equal protein loading.
Visualizations
Signaling Pathway of Malolactomycin D in Ras-Transformed Cells
Caption: Malolactomycin D inhibits Ras-mediated signaling.
General Experimental Workflow for In Vitro Compound Screening
Caption: A generalized workflow for in vitro evaluation.
References
- 1. Isolation and characterization of a new antibiotic, malolactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malolactomycin D, a potent inhibitor of transcription controlled by the Ras responsive element, inhibits Ras-mediated transformation activity with suppression of MMP-1 and MMP-9 in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Malolactomycin C Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
Section 1: Fermentation of Malolactomycin C
This compound is a 40-membered macrolide antibiotic produced by strains of Streptomyces, such as Streptomyces sp. KP-3144.[1] The following protocols describe the cultivation of this bacterium for the production of this compound.
Microorganism and Culture Maintenance
-
Producing Organism: Streptomyces sp. KP-3144 or a similar this compound-producing strain.
-
Culture Maintenance: Maintain the Streptomyces strain on a suitable agar (B569324) medium, such as Starch Casein Agar (SCA) or Yeast Extract-Malt Extract Agar (YEME). Incubate at 28-30°C for 7-10 days until sporulation is observed. Store the sporulated cultures at 4°C for short-term storage or as spore suspensions in 20% glycerol (B35011) at -80°C for long-term storage.
Fermentation Protocol
This protocol is divided into two stages: seed culture development and production fermentation.
1.2.1 Seed Culture Development
-
Inoculation: Aseptically transfer a loopful of spores or a small agar plug of a well-sporulated Streptomyces culture into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.
-
Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.
-
Monitoring: Aseptically withdraw a small sample to check for culture purity and growth (e.g., by microscopy).
1.2.2 Production Fermentation
-
Inoculation: Transfer the seed culture (typically 5-10% v/v) into a larger fermentation vessel containing the production medium. For laboratory scale, this could be a 2 L Erlenmeyer flask with 500 mL of medium.
-
Incubation: Incubate the production culture on a rotary shaker at 200-250 rpm and 28-30°C for 7-10 days.
-
Monitoring: Monitor the fermentation by periodically and aseptically measuring pH, biomass (dry cell weight), and this compound production (e.g., by bioassay against Botrytis cinerea or by HPLC analysis of an extracted sample).
Fermentation Media Composition
The following table outlines suggested media compositions for seed and production cultures. The optimal medium should be determined experimentally.
| Component | Seed Culture Medium (g/L) | Production Medium (g/L) |
| Glucose | 10.0 | 20.0 |
| Soluble Starch | - | 10.0 |
| Soybean Meal | 10.0 | 15.0 |
| Yeast Extract | 5.0 | 5.0 |
| Peptone | 5.0 | - |
| NaCl | 5.0 | 3.0 |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2.0 | 2.0 |
| pH | 7.0 - 7.2 | 6.8 - 7.0 |
Note: The media compositions are based on general-purpose media for Streptomyces and may require optimization.[2][3][4]
Optimal Fermentation Conditions
The optimal conditions for this compound production should be determined through systematic optimization studies. The following table provides a range of typical parameters for Streptomyces fermentations.
| Parameter | Typical Range | Suggested Starting Point |
| Temperature (°C) | 25 - 35 | 30 |
| pH | 6.5 - 8.0 | 7.0 |
| Agitation (rpm) | 150 - 250 | 200 |
| Fermentation Time (days) | 7 - 14 | 9 |
| Inoculum Size (%) | 2 - 10 | 5 |
Note: These parameters are based on general knowledge of Streptomyces fermentations and may need to be adjusted for optimal this compound yield.[1][5][6]
Fermentation Workflow Diagram
Section 2: Purification of this compound
The following is a general protocol for the extraction and purification of this compound from the fermentation broth.
Extraction Protocol
-
Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.
-
Extraction of Filtrate: Extract the supernatant (clarified broth) three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol.[7] Combine the organic extracts.
-
Extraction of Biomass: The mycelial cake can also be extracted with a polar organic solvent like acetone (B3395972) or methanol (B129727) to recover any intracellularly trapped product.[8] The solvent extract should then be filtered and concentrated.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification Protocol
A multi-step chromatographic approach is typically required to achieve high purity.
2.2.1 Silica (B1680970) Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel powder onto the top of the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane.[4]
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate them under reduced pressure.
2.2.2 High-Performance Liquid Chromatography (HPLC)
For final purification, preparative reverse-phase HPLC is often employed.
-
Column: A C18 column is typically used for the separation of macrolides.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid, is a common mobile phase.[8]
-
Detection: Monitor the elution profile using a UV detector, as macrolides often have a UV chromophore.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Steps: Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.
Purification Workflow Diagram
Section 3: Quantitative Data Summary (Hypothetical)
As specific quantitative data for this compound is not available, the following tables present hypothetical but realistic data that could be obtained during process development. These tables are for illustrative purposes to guide data presentation.
Table 3.1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 ± 0.4 | 150 ± 12 |
| Soluble Starch | 7.2 ± 0.3 | 185 ± 15 |
| Mannitol | 6.8 ± 0.5 | 110 ± 9 |
| Fructose | 8.1 ± 0.6 | 130 ± 11 |
Table 3.2: Purification Summary for this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 185 | 3.7 | 100 |
| Silica Gel Chromatography | 800 | 150 | 18.8 | 81.1 |
| Preparative HPLC | 15 | 125 | 98.0 | 67.6 |
Disclaimer
The protocols and data presented in this document are intended for guidance and informational purposes only. The fermentation and purification of natural products are complex processes that are highly dependent on the specific microbial strain, culture conditions, and equipment used. The provided methodologies are generalized from common practices for Streptomyces and will require significant optimization to achieve desirable yields and purity of this compound. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating the clinical development of protein-based vaccines for malaria by efficient purification using a four amino acid C-terminal ‘C-tag’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 4. Chromatography [chem.rochester.edu]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Quantification of Malolacticin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolacticin C, a putative bacteriocin (B1578144), holds potential as a novel antimicrobial agent. Accurate and robust quantification of this peptide is crucial for research, process development, and quality control in therapeutic applications. This document provides detailed application notes and standardized protocols for the quantification of Malolacticin C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles for the analysis of antimicrobial peptides and bacteriocins produced by lactic acid bacteria.
I. High-Performance Liquid Chromatography (HPLC) for Malolacticin C Quantification
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of peptides like bacteriocins.[1][2][3][4] The method described below provides a robust approach for determining the concentration of Malolacticin C in purified samples.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
-
Ensure Malolacticin C samples are free of particulate matter by centrifuging at 10,000 x g for 10 minutes or filtering through a 0.22 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
2. HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724). |
| Gradient | 5-60% Mobile Phase B over 30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV absorbance at 220 nm and 280 nm. |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C. |
3. Calibration Curve:
-
Prepare a stock solution of purified Malolacticin C of known concentration (determined by a reference method such as amino acid analysis).
-
Generate a series of calibration standards by serially diluting the stock solution. A typical concentration range would be 1-100 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
4. Data Analysis:
-
Integrate the peak corresponding to Malolacticin C in the sample chromatogram.
-
Determine the concentration of Malolacticin C in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95-105% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Malolacticin C Quantification
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying Malolacticin C in complex matrices such as culture supernatants or biological fluids. This method relies on the specific mass-to-charge ratio (m/z) of the peptide and its fragments.[5][6]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Protein precipitation is often necessary for complex samples. Add four volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet precipitated proteins.
-
The supernatant can be directly injected or subjected to SPE for further clean-up.
2. LC-MS/MS System and Conditions:
| Parameter | Recommended Setting |
| LC System | A high-performance liquid chromatography system. |
| Mass Spectrometer | A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade water. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile. |
| Gradient | A linear gradient tailored to the hydrophobicity of Malolacticin C (e.g., 5-50% B over 15 minutes). |
| Flow Rate | 0.3 mL/min. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification. |
| MRM Transitions | To be determined by infusing a pure standard of Malolacticin C to identify the precursor ion and major product ions. |
3. Calibration Curve:
-
Prepare a calibration curve using a purified Malolacticin C standard in a matrix that mimics the sample composition to account for matrix effects.
-
A stable isotope-labeled internal standard of Malolacticin C is recommended for the highest accuracy.
4. Data Analysis:
-
Quantify Malolacticin C by monitoring the area of the specific MRM transitions.
-
The concentration is determined from the calibration curve, correcting for the internal standard response if used.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 90-110% |
III. Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the quantification of Malolacticin C.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of a bacteriocin produced by Lactococcus lactis subsp. lactis H-559 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field: Current state and new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Malolactomycin C in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malolactomycin C
This compound is a 40-membered macrolide antibiotic that has been isolated from Streptomyces species.[1] As a member of the macrolide class of antibiotics, this compound is of interest for its potential antibacterial activities, particularly in the context of rising antibiotic resistance. While its activity has been characterized against the fungus Botrytis cinerea, its efficacy against clinically relevant, antibiotic-resistant bacteria remains an area for investigation.[1] The complex structure of macrolides offers numerous possibilities for chemical modification to enhance their antibacterial spectrum and evade common resistance mechanisms.
These application notes provide a framework for the initial screening and characterization of this compound, or other novel macrolides, for their potential to combat antibiotic-resistant bacteria. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing biofilm inhibition are foundational methods in preclinical antibiotic research.
Data Presentation: A Template for Evaluating Novel Macrolides
Due to the limited publicly available data on the antibacterial activity of this compound, the following table presents illustrative Minimum Inhibitory Concentration (MIC) values for the macrolide antibiotic Azithromycin against resistant strains of Streptococcus pneumoniae. This serves as a template for how data for a novel compound like this compound could be structured and compared against existing antibiotics.
| Bacterial Strain | Resistance Mechanism | Azithromycin MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| S. pneumoniae (Strain 1) | erm(B) positive | >256 | Penicillin: 4 |
| S. pneumoniae (Strain 2) | mef(A) positive | 16 | Penicillin: 0.5 |
| S. pneumoniae (Strain 3) | erm(B) + mef(A) | >256 | Penicillin: 8 |
| S. pneumoniae (Wild Type) | None | 0.25 | Penicillin: 0.06 |
Data is illustrative and based on typical MIC ranges for macrolide-resistant Streptococcus pneumoniae.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound (or test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), multi-drug resistant Pseudomonas aeruginosa)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the serially diluted this compound. b. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Biofilm Formation Inhibition Assay
This protocol is designed to assess the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound (or test compound)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottomed microtiter plates
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. Prepare an overnight culture of the test bacterium in TSB. b. Dilute the culture 1:100 in TSB with 1% glucose.
-
Assay Setup: a. Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. b. Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells. c. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: a. Incubate the plate at 37°C for 24-48 hours without shaking.
-
Quantification of Biofilm: a. Gently aspirate the planktonic cells from each well. b. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria. c. Air dry the plate. d. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. e. Remove the crystal violet and wash the wells with distilled water until the wash water is clear. f. Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm. g. Measure the absorbance at a wavelength of 570 nm using a plate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Visualizations
References
Application Notes and Protocols for the Derivatization of Malolactomycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential techniques for the chemical derivatization of Malolactomycin C, a 40-membered macrolide with antifungal properties. The protocols outlined below are intended to serve as a foundational guide for the synthesis of novel this compound analogs with potentially enhanced biological activity, improved pharmacokinetic properties, or for use in structure-activity relationship (SAR) studies.
Introduction to this compound and the Rationale for Derivatization
This compound is a complex polyketide natural product isolated from Streptomyces species.[1][2] Its large macrolide structure presents numerous opportunities for chemical modification. The primary goals for derivatizing this compound include:
-
Enhancing Antifungal Potency: Modification of key functional groups can lead to stronger interactions with its biological target.
-
Improving Pharmacokinetic Properties: Altering the physicochemical properties of the molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives allows for the systematic investigation of which parts of the molecule are essential for its biological activity.
-
Development of Probes: Introducing reporter tags such as fluorescent labels or biotin (B1667282) can facilitate studies to elucidate its mechanism of action.
Chemical Structure and Functional Groups of this compound
A thorough understanding of the chemical structure of this compound is paramount for designing effective derivatization strategies. The molecular formula for this compound is C62H109N3O20.[1] Based on its complex structure, the following key functional groups are available for chemical modification:
-
Multiple Hydroxyl (-OH) Groups: The macrolide ring is heavily decorated with primary and secondary hydroxyl groups, which are prime targets for esterification, etherification, and oxidation.
-
Carboxylic Acid (-COOH) Group: The presence of a carboxylic acid allows for esterification, amidation, and other modifications.
-
Guanidinium (B1211019) Group: A guanidinium functional group provides a site for potential modification, although it is generally less reactive than hydroxyl or carboxyl groups under standard conditions.
-
Alkene (C=C) Groups: The conjugated diene and other isolated double bonds within the macrocycle can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation.
-
Ester Linkage: The macrocycle itself is a lactone (a cyclic ester), and there is an additional exocyclic ester group, both of which could be targeted for hydrolysis or transesterification under specific conditions.
Diagram of this compound Derivatization Sites
Caption: Key functional groups on this compound available for derivatization.
Experimental Protocols for Derivatization
The following protocols are generalized procedures and may require optimization based on the specific reactivity of this compound and the desired derivative. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Derivatization of Hydroxyl Groups
This protocol describes the acylation of hydroxyl groups to form esters. This can be useful for introducing a wide variety of functional groups and for protecting hydroxyls during subsequent reactions.
Workflow for Hydroxyl Group Esterification
Caption: General workflow for the esterification of hydroxyl groups on this compound.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride or anhydride (1.1 to 5 equivalents, depending on the number of hydroxyls to be modified) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding cold water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Table 1: Example Reagents for Hydroxyl Group Esterification
| Reagent | Introduced Group | Potential Application |
| Acetic Anhydride | Acetyl | Protection, increased lipophilicity |
| Benzoyl Chloride | Benzoyl | UV-active tag, increased steric bulk |
| Succinic Anhydride | Succinyl | Introduces a free carboxylic acid for further modification |
| Fmoc-Cl | Fluorenylmethyloxycarbonyl | Fluorescent tag, protecting group |
Derivatization of the Carboxylic Acid Group
This protocol describes the coupling of the carboxylic acid with an amine to form an amide, a stable and common derivative.
Workflow for Carboxylic Acid Amidation
Caption: General workflow for the amidation of the carboxylic acid group on this compound.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of anhydrous dimethylformamide (DMF) and dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Activation: Add a peptide coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide by column chromatography.
Table 2: Example Amines for Amidation
| Amine | Introduced Group | Potential Application |
| Propargylamine | Propargyl | Click chemistry handle |
| N-Boc-ethylenediamine | Boc-protected aminoethyl | Introduction of a primary amine after deprotection |
| Morpholine | Morpholinyl | Increased aqueous solubility |
| Aniline | Phenylamino | Aromatic moiety for SAR studies |
Quantitative Data Presentation
As this document provides foundational protocols, specific quantitative data on the biological activity of this compound derivatives is not yet available. It is anticipated that researchers utilizing these methods will generate such data. For comparative purposes, results should be tabulated as shown below.
Table 3: Hypothetical Antifungal Activity of this compound Derivatives against Botrytis cinerea
| Compound | Modification | MIC (µg/mL) |
| This compound | - | Reference Value |
| Derivative 1 | Acetylation of hydroxyls | Experimental Value |
| Derivative 2 | Benzoylation of hydroxyls | Experimental Value |
| Derivative 3 | Propargyl amide | Experimental Value |
| Derivative 4 | Morpholine amide | Experimental Value |
Safety Precautions
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
-
Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.
-
Peptide coupling reagents can be sensitizers. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained chemists. The user is solely responsible for the safe handling of all chemicals and for the validation of these procedures.
References
Troubleshooting & Optimization
Technical Support Center: Malolactomycin C Isolation and Purification
Welcome to the technical support center for the isolation and purification of Malolactomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process. As specific data for this compound is limited, this guide draws upon established principles for the isolation and purification of macrolide antibiotics produced by Streptomyces species.
Troubleshooting Guide
This section addresses common problems that may arise during the isolation and purification of this compound, presented in a question-and-answer format.
Question: Why is the yield of this compound from my Streptomyces fermentation broth consistently low?
Answer: Low yields of macrolide antibiotics from Streptomyces fermentation are a common challenge. Several factors could be contributing to this issue. The production of secondary metabolites is often complex and influenced by a range of factors from intracellular gene expression to fermentation conditions. Consider the following potential causes and troubleshooting steps:
-
Suboptimal Fermentation Conditions: The composition of the fermentation medium, pH, temperature, and aeration are critical for secondary metabolite production. Industrial processes for producing secondary metabolites are often lengthy and costly, with low yields being a frequent issue.
-
Mycelial Morphology: The physical form of the Streptomyces mycelium in liquid culture (e.g., pellets, clumps, or dispersed filaments) can significantly impact antibiotic production.
-
Metabolic Switching: Streptomyces may not be efficiently switching from primary to secondary metabolism, where antibiotic production occurs.
Troubleshooting Steps:
-
Optimize Fermentation Medium: Systematically vary the carbon and nitrogen sources, as well as trace element concentrations, to identify the optimal medium for this compound production.
-
Control Culture Conditions: Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process.
-
Inoculum Development: Ensure a healthy and standardized inoculum is used for each fermentation batch.
-
Elicitor Addition: Consider the addition of small molecule elicitors to stimulate secondary metabolite production.
Question: I am observing significant degradation of this compound during the extraction and purification process. What could be the cause and how can I prevent it?
Answer: Macrolide antibiotics can be susceptible to degradation under certain conditions. The likely culprits are pH instability, thermal stress, or enzymatic activity.
-
pH Instability: Macrolides are often unstable in acidic or strongly basic conditions, which can lead to hydrolysis of the lactone ring or cleavage of glycosidic bonds.
-
Thermal Lability: Prolonged exposure to elevated temperatures during extraction, solvent evaporation, or chromatography can lead to degradation.
-
Enzymatic Degradation: Endogenous enzymes from the Streptomyces lysate may degrade the target compound.
Troubleshooting Steps:
-
Maintain pH Control: Buffer all aqueous solutions to a neutral or slightly alkaline pH during extraction and purification.
-
Work at Low Temperatures: Perform all steps, including centrifugation, extraction, and chromatography, at reduced temperatures (e.g., 4°C) whenever possible.
-
Minimize Processing Time: Streamline the workflow to reduce the overall time the sample is being processed.
-
Use Enzyme Inhibitors: Consider the addition of broad-spectrum enzyme inhibitors during the initial extraction phase.
Question: My chromatography peaks for this compound are broad and show poor resolution, suggesting the presence of impurities or isomers. How can I improve the separation?
Answer: Co-elution with structurally similar impurities, including isomers and analogs, is a frequent challenge in the purification of macrolide antibiotics.
-
Presence of Isomers: Macrolides often exist as a mixture of closely related isomers (e.g., positional isomers, stereoisomers) that are difficult to separate using standard chromatographic techniques.
-
Complex Fermentation Broth: The crude extract from Streptomyces fermentation is a complex mixture containing numerous other secondary metabolites.
-
Inappropriate Stationary Phase: The chosen chromatography column may not have the required selectivity for separating this compound from its impurities.
Troubleshooting Steps:
-
Multi-Step Purification: Employ a multi-step purification strategy combining different chromatographic techniques (e.g., normal-phase, reversed-phase, ion-exchange, size-exclusion).
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-efficiency columns.
-
Optimize Mobile Phase: Systematically adjust the mobile phase composition, including solvent ratios, pH, and additives, to improve resolution.
-
Alternative Chromatography Techniques: Consider advanced techniques like counter-current chromatography (CCC) or centrifugal partition chromatography (CPC) for challenging separations.
Question: The final purified this compound powder is colored, not the desired white powder. How can I remove these color impurities?
Answer: The presence of pigments from the fermentation broth is a common issue. These impurities can be challenging to remove and may require specific purification steps.
-
Co-extraction of Pigments: Pigments produced by Streptomyces can be co-extracted with the target compound.
-
Adsorption to Stationary Phase: Some pigments may irreversibly bind to chromatography columns, reducing their efficiency.
Troubleshooting Steps:
-
Activated Carbon Treatment: Gently stir the crude extract or partially purified solution with activated charcoal to adsorb pigments. Perform this step with caution as it can also lead to loss of the target compound.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively bind and remove interfering pigments before final purification.
-
Crystallization: If possible, induce crystallization of this compound, as this process can be highly effective in excluding impurities, including color bodies.
-
Membrane Filtration: Techniques like ultrafiltration can be employed to separate the macrolide antibiotic from high molecular weight impurities, which may include pigments.
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the isolation and purification of a macrolide antibiotic like this compound from a Streptomyces fermentation broth?
A1: A general workflow is outlined in the diagram below. It typically involves initial separation of the biomass, extraction of the active compound, and a series of chromatographic steps to achieve high purity.
Caption: General workflow for this compound isolation and purification.
Q2: What analytical techniques are recommended for monitoring the purification of this compound?
A2: A combination of techniques is essential. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis of fractions. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is crucial for quantitative analysis and purity assessment.
Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used in its purification?
A3: Yes. Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. As the biological activity of this compound may not be fully characterized, treat it as a potentially hazardous compound.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate how to structure and present experimental results during the purification process.
Table 1: Solvent Extraction Efficiency for this compound
| Solvent System | Volume Ratio (Solvent:Broth) | Extraction Steps | Recovery of this compound (%) |
| Ethyl Acetate (B1210297) | 1:1 | 3 | 85 ± 4 |
| Dichloromethane | 1:1 | 3 | 78 ± 5 |
| n-Butanol | 1:1 | 3 | 92 ± 3 |
Table 2: Comparison of Chromatography Steps for this compound Purification
| Chromatography Step | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) |
| Silica Gel Column | Silica Gel 60 | Hexane:Ethyl Acetate Gradient | 65 | 70 |
| Reversed-Phase HPLC | C18 | Acetonitrile:Water Gradient | >98 | 80 |
| Ion-Exchange | Q-Sepharose | NaCl Gradient | 85 | 90 |
Experimental Protocols
Protocol 1: General Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of n-butanol.
-
Pooling and Concentration: Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Crude Extract: The resulting residue is the crude extract containing this compound.
Protocol 2: Initial Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze each by TLC or HPLC to identify those containing this compound.
-
Pooling: Pool the fractions containing the compound of interest.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting workflow when encountering common issues during this compound purification.
Caption: Troubleshooting workflow for this compound purification.
Technical Support Center: Optimizing Malolacticin C Production in Streptomyces
Disclaimer: The following guide provides general strategies for optimizing secondary metabolite production in Streptomyces. As there is limited specific public information available for "Malolacticin C," the protocols and troubleshooting advice are based on established principles for the biosynthesis of other Streptomyces secondary metabolites. Researchers should use this as a starting point and adapt the methodologies to their specific strain and experimental setup for Malolacticin C production.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well (high biomass), but the yield of Malolacticin C is consistently low or absent. What are the likely causes?
A1: This is a common issue in Streptomyces fermentations. High biomass does not always correlate with high secondary metabolite production. The primary reasons for this phenomenon include:
-
Suboptimal Media Composition: The nutrient balance, particularly the carbon-to-nitrogen (C:N) ratio, is critical for triggering secondary metabolism. An excess of readily available carbon and nitrogen can promote rapid vegetative growth while repressing the biosynthetic pathways for secondary metabolites like Malolacticin C.[1][2]
-
Incorrect Fermentation Parameters: Key physical parameters such as pH, temperature, and dissolved oxygen levels can significantly impact the enzymatic reactions involved in Malolacticin C biosynthesis.[1][2]
-
Timing of Harvest: Secondary metabolite production is often growth-phase dependent, typically occurring during the late logarithmic or stationary phase. Harvesting too early or too late can result in low yields.[3]
Q2: What are the most critical media components to optimize for improving Malolacticin C yield?
A2: The most influential media components for secondary metabolite production in Streptomyces are the carbon source, nitrogen source, and phosphate (B84403) concentration.
-
Carbon Source: While glucose is a common carbon source for growth, it can sometimes cause catabolite repression of secondary metabolite pathways. It's often beneficial to test alternative carbon sources like glycerol (B35011), starch, or maltose.[4][5]
-
Nitrogen Source: Complex nitrogen sources such as soybean meal, yeast extract, and peptone are often superior to inorganic nitrogen sources for inducing secondary metabolism.[4][6] The C:N ratio is a crucial factor to optimize.[3]
-
Phosphate: Phosphate is essential for primary metabolism, but high concentrations can inhibit the production of some secondary metabolites. Phosphate limitation is a known trigger for antibiotic biosynthesis in many Streptomyces species.[7][8]
Q3: How does morphology (e.g., pellet formation) of my Streptomyces culture affect Malolacticin C production?
A3: Mycelial morphology in submerged cultures can significantly impact yield. Dense pellets can lead to mass transfer limitations, especially for oxygen, in the core of the pellet. This can create a microenvironment that is not conducive to the production of secondary metabolites, which are often synthesized under aerobic conditions.[1][3] Dispersed mycelial growth is often preferred for consistent and high-yield production. Modifying seed culture conditions and agitation speed can help control pellet formation.[1]
Q4: At what stage of the fermentation should I expect to see the highest production of Malolacticin C?
A4: The production of many secondary metabolites, including antibiotics, by Streptomyces is typically initiated as the culture enters the stationary phase of growth when essential nutrients become limited.[3] It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific Streptomyces strain and fermentation conditions.
Troubleshooting Guides
Problem 1: Inconsistent Malolacticin C Yield Between Batches
-
Possible Cause: Inconsistent inoculum quality or quantity.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration or a well-defined seed culture age and volume for inoculation.
-
Possible Cause: Variability in media preparation.
-
Solution: Ensure all media components are accurately weighed and dissolved. Use high-quality water and sterilize all batches of media under the same conditions.
-
Possible Cause: Fluctuations in fermentation parameters.
-
Solution: Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. Ensure that agitation and aeration rates are consistent across all fermentations.
Problem 2: Low Malolacticin C Titer with Accumulation of Precursors
-
Possible Cause: A bottleneck in the Malolacticin C biosynthetic pathway.
-
Solution: This may require metabolic engineering approaches, such as overexpressing rate-limiting enzymes in the pathway or knocking out competing pathways.
-
Possible Cause: Feedback inhibition by the final product.
-
Solution: Consider implementing a fed-batch or continuous culture strategy to maintain a lower concentration of Malolacticin C in the bioreactor. In-situ product removal techniques could also be explored.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the typical ranges for optimizing physical and nutritional parameters for secondary metabolite production in Streptomyces. These should be used as a starting point for the empirical optimization of Malolacticin C production.
Table 1: Physical Fermentation Parameters
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| Temperature | 25-37°C | 30°C | [7] |
| pH | 6.0-8.0 | 7.0 | [6] |
| Agitation | 150-250 rpm | 200 rpm | [6] |
| Incubation Time | 5-10 days | 7 days | [6] |
Table 2: Media Components for Optimization
| Component | Type | Concentration Range | Optimal Concentration (Example) | Reference |
| Carbon Source | Glucose, Glycerol, Starch | 1-4% (w/v) | 2% Glycerol | [4] |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | 0.5-2% (w/v) | 1% Peptone | [4] |
| Phosphate (K₂HPO₄) | Inorganic Salt | 0.05-0.1 g/L | 0.08 g/L | [7] |
Experimental Protocols
Inoculum Standardization Protocol
Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
Methodology:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 or Bennett's agar) at the optimal temperature until good sporulation is observed (typically 7-14 days).
-
Aseptically scrape the spores from the surface of the agar plate into a sterile solution (e.g., 20% glycerol in water).
-
Vortex the spore suspension vigorously to break up clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension in aliquots at -80°C. For each experiment, use a fresh aliquot to inoculate the seed culture.
One-Factor-at-a-Time (OFAT) Media Optimization Protocol
Objective: To identify the optimal concentration of a single media component for Malolacticin C production.
Methodology:
-
Prepare a basal fermentation medium with all components at a standard concentration, except for the component to be optimized.
-
Create a series of flasks where the concentration of the target component is varied, while all other components are kept constant. For example, to optimize the carbon source, you could test glucose, glycerol, and starch at concentrations of 1%, 2%, and 3% (w/v).
-
Inoculate each flask with a standardized inoculum of the Streptomyces strain.
-
Incubate the cultures under consistent conditions (e.g., temperature, agitation).
-
Harvest the fermentation broth at a predetermined time point (e.g., 7 days).
-
Extract Malolacticin C from the culture broth and quantify the yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
The concentration that results in the highest yield is considered the optimum for that component under the tested conditions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting Malolactomycin C degradation issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation issues with Malolactomycin C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antibiotic sourced from Streptomyces.[1] Like many complex organic molecules, its stability can be influenced by various environmental factors. It is crucial to handle and store the compound under recommended conditions to ensure its integrity for experimental use.
Q2: What are the common signs of this compound degradation?
Degradation of this compound can manifest in several ways, including:
-
Loss of biological activity in assays.
-
Appearance of new peaks or disappearance of the parent peak in chromatographic analysis (e.g., HPLC, LC-MS).
-
Changes in physical appearance, such as color change or precipitation in solution.
-
A shift in pH of a solution containing the compound.
Q3: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful and commonly used methods for stability assessment.[2][3][4] These techniques can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation. A well-developed, stability-indicating HPLC method is crucial for accurate analysis.[5]
Troubleshooting Guide: Degradation Issues
This guide addresses specific problems you might encounter and provides actionable steps to resolve them.
Problem 1: Inconsistent or lower-than-expected bioactivity in my experiments.
-
Possible Cause: Degradation of this compound in your stock solution or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution from a new vial of this compound.
-
Analyze the old and new stock solutions by HPLC to check for the presence of the parent peak and any degradation products.
-
-
Evaluate Experimental Conditions:
-
Temperature: Ensure that all experimental steps are performed at the recommended temperature. Avoid repeated freeze-thaw cycles of stock solutions.
-
pH: Check the pH of your buffers and media. Extreme pH values can accelerate the degradation of many organic compounds.
-
Light Exposure: Protect solutions from direct light, especially if the compound is known to be light-sensitive. Use amber vials or cover containers with aluminum foil.
-
Oxygen Exposure: If the compound is susceptible to oxidation, consider using degassed solvents and purging containers with an inert gas (e.g., nitrogen or argon).
-
-
Problem 2: I see extra peaks in my HPLC/LC-MS analysis that were not there before.
-
Possible Cause: This is a strong indication of compound degradation.
-
Troubleshooting Steps:
-
Systematic Stability Study: Conduct a forced degradation study to identify the conditions causing the degradation. This involves intentionally exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, UV light).
-
Review Solvent and Buffer Compatibility: Ensure that the solvents and buffers used are compatible with this compound. Some organic solvents or buffer components can react with the compound.
-
Check for Contamination: Rule out contamination from glassware, pipette tips, or other reagents.
-
Data Presentation: Stability of this compound under Various Conditions
The following tables summarize hypothetical quantitative data from a stability study on this compound.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 24 | 98.5 |
| 25 (Room Temp) | 24 | 91.2 |
| 37 | 24 | 80.4 |
| 50 | 24 | 65.1 |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 12 | 75.3 |
| 5.0 | 12 | 92.1 |
| 7.4 | 12 | 95.8 |
| 9.0 | 12 | 88.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in a suitable solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Dilute a sample of the this compound solution to be tested in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.
-
Quantify the peak areas to determine the percentage of remaining this compound.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. A comparative study of the chemical stability of various mitomycin C solutions used in glaucoma filtering surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Technical Support Center: Refining HPLC Methods for Malolactomycin C Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of Malolactomycin C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing, injector).[1][2] 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically check for blockages by disconnecting components. Backflush the column with a compatible solvent. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[3] 3. Ensure mobile phase components are fully miscible and salts are completely dissolved. Consider online degassing. |
| No Peak or Very Small Peak | 1. Incorrect injection or autosampler malfunction. 2. Low concentration of this compound in the sample. 3. Degradation of the analyte. 4. Incorrect detector wavelength. | 1. Manually inject a standard to verify system performance. Check autosampler syringe and vial placement. 2. Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Ensure proper sample storage conditions (e.g., -20°C). This compound is soluble in methanol (B129727) and DMSO.[2] Prepare fresh standards and samples. 4. As a macrolide, this compound may lack a strong chromophore. Use a low UV wavelength (e.g., 210-220 nm) for detection.[4] |
| Peak Tailing | 1. Secondary interactions between this compound and the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to mask active silanol (B1196071) groups.[4] Adjust mobile phase pH. 2. Dilute the sample or reduce the injection volume.[5] 3. Check and minimize the length and diameter of tubing between the column and detector. Ensure all fittings are secure. |
| Peak Splitting or Broadening | 1. Mismatch between sample solvent and mobile phase. 2. Column degradation or void formation. 3. Presence of isomers or closely related impurities. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Replace the column. Use a guard column to protect the analytical column. 3. Optimize the mobile phase composition or gradient to improve resolution. Consider a different stationary phase. |
| Retention Time Drift | 1. Inconsistent mobile phase composition.[1] 2. Column temperature fluctuations.[6] 3. Column aging or contamination. 4. Pump malfunction leading to inconsistent flow rate.[1] | 1. Prepare fresh mobile phase daily and use an online degasser.[3] 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Check the pump for leaks and ensure proper check valve function. |
| Baseline Noise or Drift | 1. Air bubbles in the system.[3][7] 2. Contaminated mobile phase or detector cell.[3][6] 3. Detector lamp nearing the end of its life. | 1. Thoroughly degas the mobile phase and purge the pump.[8] 2. Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell with a suitable solvent. 3. Replace the detector lamp. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: Based on its nature as a large (40-membered) macrolide antibiotic, a reversed-phase HPLC method is recommended.[9] A good starting point would be:
-
Column: C18 or C8, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm, as many macrolides have low UV absorbance at higher wavelengths.[4]
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
Q2: How should I prepare my this compound sample if it is in a complex matrix like a fermentation broth?
A2: For complex matrices, sample preparation is crucial to remove interferences and protect the HPLC column.[8]
-
Liquid-Liquid Extraction (LLE): Extract the broth with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge, load the sample, wash away polar impurities with a weak solvent, and then elute this compound with a stronger organic solvent like methanol or acetonitrile.[10]
Q3: My peak for this compound is very broad. What can I do to improve it?
A3: Peak broadening for large molecules like this compound can be due to several factors.
-
Optimize Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
Adjust Flow Rate: A lower flow rate can sometimes improve efficiency, but may also increase analysis time.
-
Mobile Phase Modifiers: The addition of a small amount of an ion-pairing agent or an amine modifier (like triethylamine) can reduce secondary interactions with the column packing material.
-
Check for Column Overload: As mentioned in the troubleshooting guide, injecting too much sample can cause peak broadening.[5]
Q4: I am not sure about the stability of this compound during analysis. What precautions should I take?
A4: While specific stability data for this compound is limited, general precautions for large, complex molecules should be taken.
-
Temperature: Keep samples and standards in an autosampler cooled to 4-10 °C.
-
pH: The stability of macrolides can be pH-dependent. It is advisable to evaluate the stability of this compound in different pH conditions if you are developing a method with a buffered mobile phase.
-
Light: Protect samples from light, especially if they will be in the autosampler for an extended period.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample and HPLC system.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or ammonium acetate
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B 20-25 min: 90% B 25-26 min: 90-30% B 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 215 nm |
4. Sample Preparation:
-
Dissolve this compound standard and samples in methanol or DMSO at a concentration of approximately 1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
References
- 1. Rapid method to estimate the presence of secondary metabolites in microbial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection Limits of Antibiotics in Wastewater by Real-Time UV–VIS Spectrometry at Different Optical Path Length | MDPI [mdpi.com]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolide antibiotics - Antec Scientific [antecscientific.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
"addressing batch-to-batch variability of Malolactomycin C"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malolactomycin C. The information provided aims to address potential issues related to batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a 40-membered macrolide antibiotic produced by Streptomyces sp.[1][2]. It is the N-demethylated analogue of other malolactomycins[2]. Its primary reported biological activity is as an antifungal agent, showing moderate effectiveness against plant pathogens such as Cladosporium, Botrytis cinerea, and Pyricularia[1][2].
Q2: What are the potential sources of batch-to-batch variability with this compound?
As a natural product, the batch-to-batch variability of this compound can be influenced by several factors during its production and handling. These can include[3]:
-
Fermentation Conditions: Variations in the growth medium, temperature, pH, and aeration during the fermentation of the producing Streptomyces strain.
-
Purification Process: Differences in extraction and purification methods can lead to varying impurity profiles between batches.
-
Compound Stability: Degradation of this compound due to improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture).
-
Supplier Specifications: Different suppliers may have varying quality control standards, leading to differences in purity and characterization.
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch of this compound before conducting critical experiments. This should involve both physicochemical characterization and a biological activity assessment.
-
Physicochemical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity, purity, and integrity of the compound.
-
Biological Activity Assessment: A functional assay, such as a Minimum Inhibitory Concentration (MIC) assay against a susceptible fungal strain, should be performed to ensure the bioactivity of the new batch is comparable to previous batches[4].
Q4: What is the putative mechanism of action for this compound?
While the direct signaling pathway of this compound has not been fully elucidated, its analogue, Malolactomycin D, has been shown to be a selective inhibitor of the Ras signaling pathway. Specifically, Malolactomycin D inhibits the activation of p38 MAP kinase and Jun N-terminal kinase (JNK), but not ERK1 or 2. This leads to the suppression of matrix metalloproteinases (MMPs) expression[2]. It is plausible that this compound may have a similar mechanism of action.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in our assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the compound is stored at -20°C as recommended[2].- Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.- Verify the purity of older batches using HPLC to check for degradation products. |
| Inaccurate Concentration of Stock Solutions | - Confirm the molecular weight used for calculations (1216.54 g/mol )[2].- Use a calibrated analytical balance for weighing the compound.- Ensure complete solubilization in an appropriate solvent (solubility information may need to be empirically determined, but DMSO is a common solvent for macrolides). |
| Variability in Assay Conditions | - Standardize all assay parameters, including cell density, incubation time, and temperature.- Use a consistent source and batch of reagents and media.- Include positive and negative controls in every experiment. |
| Lower Purity of a New Batch | - Compare the certificate of analysis (CoA) from the supplier with previous batches.- Perform in-house HPLC analysis to confirm the purity (>95% is a common benchmark)[2].- If purity is lower, consider re-purification or sourcing from a different supplier. |
Issue 2: Discrepancies in physicochemical characterization between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | - In HPLC, look for additional peaks that are not present in the chromatogram of a reference batch.- In MS, search for unexpected m/z values.- In NMR, identify unassigned signals. |
| Structural Changes | - Compare the mass spectrum of the new batch with the expected molecular weight (1216.54 g/mol )[2].- Acquire and compare 1H and 13C NMR spectra with any available reference data to confirm the chemical structure. |
| Instrumental Variation | - Ensure that the analytical instruments (HPLC, MS, NMR) are properly calibrated and maintained.- Use the same experimental parameters for analyzing different batches. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C62H109N3O20 | [2] |
| Molecular Weight | 1216.54 g/mol | [2] |
| CAS Number | 189759-03-3 | [2] |
| Appearance | White to off-white solid | General observation |
| Purity (typical) | >95% by HPLC | [2] |
| Long-term Storage | -20°C | [2] |
Table 2: Example Data for Batch Comparison of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC Area %) | 97.5% | 96.8% | >95% |
| Major Peak Retention Time (min) | 15.2 | 15.1 | ± 0.2 min of reference |
| [M+H]+ (m/z) | 1217.78 | 1217.79 | ± 0.5 Da of theoretical |
| MIC vs. B. cinerea (µg/mL) | 10 | 12.5 | Within one two-fold dilution |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of different batches of this compound and compare their chromatographic profiles.
Materials:
-
This compound (different batches)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation:
-
Prepare stock solutions of each this compound batch at 1 mg/mL in DMSO.
-
Dilute the stock solutions to a working concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 60% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the retention time of the main peak for each batch.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
-
Examine the chromatograms for the presence of new or significantly larger impurity peaks in one batch compared to another.
-
Protocol 2: Confirmation of this compound Identity by Mass Spectrometry
Objective: To confirm the molecular weight of this compound in different batches.
Materials:
-
This compound samples from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Infusion or LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system using the HPLC conditions from Protocol 1.
-
-
MS Parameters (Example):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 500-1500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Look for the protonated molecule [M+H]+ at an m/z corresponding to the molecular weight of this compound (1216.54 + 1.007 = 1217.55). Adducts such as [M+Na]+ may also be observed.
-
Compare the mass spectra of different batches to ensure the primary ion is consistent.
-
Protocol 3: Bioactivity Assessment using a Minimum Inhibitory Concentration (MIC) Assay
Objective: To compare the antifungal activity of different batches of this compound.
Materials:
-
This compound (different batches) dissolved in DMSO
-
A susceptible fungal strain (e.g., Botrytis cinerea)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
Method:
-
Prepare a 2-fold serial dilution of each this compound batch in the 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include a positive control (fungus only) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 25°C for 48-72 hours).
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
-
Compare the MIC values obtained for the different batches. A reproducible result should be within one two-fold dilution.
Visualizations
Caption: Workflow for validating a new batch of this compound.
Caption: Putative mechanism of action for this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming low bioactivity of Malolactomycin C in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Malolactomycin C in their assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity of this compound in our cellular assay. What are the potential primary causes?
A1: Low bioactivity of natural products like this compound in assays can stem from several factors. The most common issues include poor solubility in aqueous assay media, degradation of the compound under experimental conditions, or compound aggregation leading to reduced availability to the target.[1][2] It is also possible that the compound is a Pan-Assay Interference Compound (PAIN), which can show activity through non-specific mechanisms, although this is less likely to be the cause of low activity.[2]
Q2: How can we confirm if solubility is the limiting factor for this compound's activity?
A2: Visual inspection of your assay wells for precipitation is a primary step.[1] For a more quantitative assessment, you can perform a solubility test by preparing a dilution series of this compound in your assay buffer and measuring the absorbance or using nephelometry to detect light scattering from undissolved particles.
Q3: What solvents are recommended for preparing stock solutions of this compound?
Q4: Could the observed low activity be due to compound degradation?
A4: Yes, natural products can be unstable.[1] Factors like pH, temperature, and light exposure can lead to degradation.[2] It is advisable to prepare fresh working solutions for each experiment and store stock solutions in the dark at low temperatures (e.g., -20°C or -80°C).
Q5: What is compound aggregation and how can it affect the bioactivity of this compound?
A5: Compound aggregation occurs when hydrophobic molecules self-associate in aqueous solutions to form aggregates.[2] These aggregates can sequester the compound, reducing its effective concentration available to interact with the target protein, thus leading to lower observed bioactivity.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low bioactivity of this compound.
Issue 1: Inconsistent or Non-Reproducible Bioactivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Re-test with a freshly prepared sample of this compound.[1] | Consistent activity is observed with fresh samples. |
| Investigate the stability of the compound under assay and storage conditions (e.g., through HPLC-MS analysis over time).[1] | Degradation products are identified, indicating the need for modified handling or storage. | |
| Poor Solubility | Visually inspect for precipitation in assay plates.[1] | No visible precipitate should be present at the tested concentrations. |
| Try different solubilizing agents or pre-incubation steps.[1] | Improved and more consistent bioactivity is observed. |
Issue 2: Consistently Low Bioactivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time to ensure they are suitable for the target and not inhibitory to this compound.[1] | An increase in bioactivity is observed under optimized conditions. |
| Compound Aggregation | Include a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer.[2] | A significant increase in potency (lower IC50/EC50) is observed. |
| Perform Dynamic Light Scattering (DLS) to detect aggregates.[2] | The presence of particles >100 nm confirms aggregation, which should be reduced by detergents. | |
| Inappropriate Assay Selection | Consider using a broader, phenotype-based assay if a highly specific target-based assay is yielding negative results. The compound may act through a different mechanism.[1] | Activity is detected in a different assay system. |
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Assay Buffer
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in the assay buffer to achieve final concentrations ranging from your highest intended assay concentration down to a low concentration (e.g., 100 µM to 0.1 µM).
-
Incubation: Incubate the dilutions under the same conditions as your bioassay (e.g., 37°C for 1 hour).
-
Visual Inspection: Carefully inspect each dilution for any visible precipitate.
-
(Optional) Quantitative Measurement: Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the buffer control indicates insolubility.
Protocol 2: Evaluating Compound Stability
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at a relevant concentration.
-
Time-Course Incubation: Aliquot the solution and incubate it under your standard assay conditions (temperature, light) for different durations (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, analyze the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Analysis: Compare the peak area of the parent this compound compound across the different time points. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
Caption: A workflow for troubleshooting low bioactivity of this compound.
Caption: Factors potentially leading to low bioactivity of this compound.
References
"strategies to enhance Malolactomycin C stability in solution"
Welcome to the technical support center for Malolactomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over a short period. | Degradation of the this compound molecule. Polyketides can be sensitive to pH, temperature, and light. | 1. pH Optimization: Prepare solutions in a suitable buffer system. The optimal pH should be determined empirically, starting with a neutral pH (e.g., 7.0) and testing a range (e.g., pH 5-8). 2. Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, maintain them on ice during experiments. 3. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Precipitation of the compound in solution. | Poor solubility of this compound in the chosen solvent or buffer. | 1. Solvent Selection: Test a range of biocompatible solvents (e.g., DMSO, ethanol) to dissolve the compound before diluting into aqueous buffers. 2. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins to enhance solubility.[1][2][3] 3. Concentration Adjustment: Work with lower concentrations of the compound if solubility is a limiting factor. |
| Inconsistent experimental results. | Variability in the stability of this compound solutions between experiments. | 1. Standardized Solution Preparation: Prepare fresh solutions for each experiment from a well-characterized solid stock. 2. Consistent Storage Conditions: Ensure all aliquots are stored under identical conditions (temperature, light exposure). 3. Quality Control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific data for this compound is limited, polyketides are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For biological assays, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.
Q2: How should I store this compound solutions to ensure maximum stability?
A2: To maximize stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. Solutions should be prepared in small, single-use aliquots to minimize the number of freeze-thaw cycles, which can contribute to degradation. Protect all solutions from light by using amber-colored tubes or by wrapping the containers in foil.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The stability of polyketide antibiotics like this compound can be influenced by several factors, including:
-
pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5][6]
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[4][5][7]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[4]
Q4: Are there any chemical modifications or formulation strategies that can enhance the stability of this compound?
A4: Yes, several strategies can be employed to enhance the stability of polyketide macrolides:
-
Chemical Modification: Structural modifications through techniques like enzyme engineering can improve the intrinsic stability of the molecule.[8][9][10] This could involve altering post-PKS (Polyketide Synthase) modifications like glycosylation or methylation.[10]
-
Formulation with Excipients: The use of stabilizing excipients can protect the active compound. For example, cyclodextrins can form inclusion complexes that shield labile parts of the drug molecule from the solvent.[1][2][3][4] Antioxidants can be added to prevent oxidative degradation.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound, potentially with stabilizing excipients, can significantly improve its shelf-life by removing water.
-
Encapsulation: Technologies like microencapsulation or nanoparticle formulation can provide a protective barrier against environmental factors.[4][11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[12][13][14]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[14]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Develop a gradient elution method using a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Method Optimization:
-
Inject a mixture of stressed and unstressed this compound samples generated from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables provide examples of how to structure quantitative data from stability studies.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100 | 65.2 | 34.8 |
| 5.0 | 100 | 88.9 | 11.1 |
| 7.0 | 100 | 95.1 | 4.9 |
| 9.0 | 100 | 72.4 | 27.6 |
Table 2: Effect of Temperature on this compound Stability in pH 7.0 Buffer
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 98.7 | 1.3 |
| 25 | 100 | 95.1 | 4.9 |
| 40 | 100 | 81.5 | 18.5 |
| 60 | 100 | 55.3 | 44.7 |
Visualizations
References
- 1. Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. scialert.net [scialert.net]
- 6. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Mitomycin C in Experiments
A Note on "Malolactomycin C": Initial searches for "this compound" did not yield specific information, suggesting a possible typographical error. This guide has been developed for Mitomycin C (MMC) , a widely researched antitumor antibiotic with a known mechanism of action and well-documented cellular effects. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with DNA-damaging agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mitomycin C?
A1: Mitomycin C is a potent DNA crosslinking agent.[1][2] After bioreductive activation within the cell, it forms covalent bonds with DNA, primarily creating interstrand crosslinks.[1] This damage blocks DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death.[3][4]
Q2: What are the main "off-target" effects of Mitomycin C?
A2: While its primary target is nuclear DNA, Mitomycin C can induce several effects that may be considered "off-target" in certain experimental contexts:
-
Mitochondrial DNA Damage: Mitomycin C can be activated by mitochondria and cause damage to mitochondrial DNA, leading to decreased mitochondrial integrity and reduced ATP production.[5]
-
Generation of Reactive Oxygen Species (ROS): The bioreductive activation of Mitomycin C can lead to the production of superoxide (B77818) and hydroxyl radicals, inducing oxidative stress.[6][7][8]
-
Induction of Cellular Senescence: At low concentrations, prolonged exposure to Mitomycin C can induce irreversible cellular senescence rather than apoptosis.[9][10]
-
Modulation of Signaling Pathways: Mitomycin C has been shown to affect various signaling pathways, including the RAS/MAPK/ERK and Akt pathways.[11] It can also down-regulate the expression of genes involved in DNA double-strand break repair.[12]
Q3: How can I be sure the phenotype I'm observing is due to the on-target DNA crosslinking effect?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a Rescue Experiment: If possible, use a method to repair the specific DNA damage caused by MMC and observe if the phenotype is reversed.
-
Correlate with DNA Damage Markers: Measure the levels of DNA damage markers (e.g., γH2AX, FANCD2 monoubiquitination) and see if the extent of damage correlates with the observed phenotype.
-
Assess Mitochondrial Function: Evaluate mitochondrial health (e.g., membrane potential, ATP levels) to determine if mitochondrial dysfunction is a primary driver of the observed effects.
-
Measure Oxidative Stress: Quantify ROS levels to assess the contribution of oxidative stress to the cellular response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment.2. Inconsistent Mitomycin C activity (degradation).3. Differences in cell cycle phase distribution. | 1. Ensure consistent cell seeding density and confluency.2. Prepare fresh Mitomycin C solutions for each experiment.3. Synchronize cells in a specific cell cycle phase before treatment. |
| Higher than expected cytotoxicity in control cell lines | 1. Control cell line may have a compromised DNA damage response.2. Off-target effects on essential cellular processes. | 1. Verify the DNA repair capacity of your control cells.2. Use a lower concentration of Mitomycin C and/or a shorter exposure time. |
| No observable effect at expected concentrations | 1. Cell line may have intrinsic or acquired resistance to Mitomycin C.2. Inefficient bioreductive activation of the drug. | 1. Test a higher concentration range or a different cell line.2. Ensure that the cell culture conditions (e.g., hypoxia) are conducive to MMC activation. |
| Cells are undergoing senescence instead of apoptosis | 1. The concentration of Mitomycin C is too low.2. The cell line is predisposed to senescence. | 1. Increase the concentration of Mitomycin C.2. Use a positive control for apoptosis to ensure the assay is working. |
Quantitative Data Summary
Mitomycin C IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~15-20 |
| MDA-MB-468 | Breast Cancer | ~10-15 |
| A549 | Non-Small Cell Lung Cancer | ~80-300 |
| HCT116 | Colon Carcinoma | ~6 µg/mL |
| HCT116b (resistant) | Colon Carcinoma | ~10 µg/mL |
| HCT116-44 (acquired resistance) | Colon Carcinoma | ~50 µg/mL |
Note: IC50 values can vary significantly between studies depending on the assay conditions (e.g., drug exposure time, cell density). The values presented here are approximate and should be used as a guide.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Mitomycin C Cytotoxicity
Objective: To determine the cytotoxic effect of Mitomycin C on a chosen cell line and calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mitomycin C
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Mitomycin C Preparation: Prepare a stock solution of Mitomycin C in DMSO. Further dilute the stock solution in complete medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Mitomycin C dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect cellular senescence induced by low-dose Mitomycin C treatment.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Mitomycin C (low concentration, e.g., 0.01-0.05 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate (B84403) buffer, pH 6.0)
-
Microscope
Methodology:
-
Treatment: Treat cells with a low concentration of Mitomycin C for an extended period (e.g., 3-6 days).
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours. Protect from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.
-
Quantification (Optional): Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.
Visualizations
Caption: Mitomycin C mechanism of action and downstream cellular effects.
Caption: General experimental workflow for assessing Mitomycin C effects.
Caption: A logical troubleshooting guide for Mitomycin C experiments.
References
- 1. youtube.com [youtube.com]
- 2. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 3. bnp1-32.com [bnp1-32.com]
- 4. oncotarget.com [oncotarget.com]
- 5. A new cellular target for mitomycin C: a case for mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of reactive oxygen radicals through bioactivation of mitomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifibrotic role of low-dose mitomycin-c-induced cellular senescence in trabeculectomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitomycin C modulates DNA-double strand break repair genes in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Architecture of Malolactomycin C: A Comparative Guide to Structural Elucidation
A definitive confirmation of the complex macrocyclic structure of Malolactomycin C, a potent antifungal agent, relies heavily on the detailed atomic-level insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comparative analysis of the NMR-based approach against other powerful analytical techniques, underscoring the indispensable role of NMR in modern natural product chemistry.
The structural elucidation of novel bioactive compounds is a cornerstone of drug discovery and development. For complex molecules like this compound, a 40-membered macrolide, determining the precise arrangement of atoms is a challenging yet critical task. While techniques such as mass spectrometry and X-ray crystallography provide valuable pieces of the puzzle, NMR spectroscopy offers a comprehensive picture of the molecular connectivity and stereochemistry in solution.
The Power of NMR in Deciphering this compound
The confirmation of this compound's structure is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments probe the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within the molecule, revealing how they are connected and oriented in space.
Key NMR Experiments and Their Contributions:
-
¹H NMR: This fundamental experiment provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
¹³C NMR: Similar to ¹H NMR, this technique maps the chemical environment of each carbon atom. The much larger chemical shift range of ¹³C NMR minimizes signal overlap, making it particularly useful for large and complex molecules.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, simplifying the assignment of carbon signals.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton connectivity networks throughout the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the relative stereochemistry of the molecule.
The collective data from these experiments allows researchers to piece together the complete structure of this compound, including the sequence of its polyketide chain, the location of various functional groups, and its three-dimensional conformation in solution.
Comparative Analysis of Structural Elucidation Techniques
While NMR is a cornerstone for determining the complete structure of organic molecules in solution, other techniques offer complementary and sometimes definitive information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, including connectivity and stereochemistry. | Non-destructive; provides a wealth of structural information for molecules in their native solution state. | Requires relatively large amounts of pure sample; can be time-consuming to acquire and analyze data for very complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition; fragmentation patterns can provide clues about substructures. | High sensitivity; requires very small amounts of sample; can be coupled with chromatography for mixture analysis. | Does not provide information about stereochemistry or the complete connectivity of the molecule. |
| X-ray Crystallography | Precise 3D structure in the solid state, including absolute stereochemistry. | Provides unambiguous and highly accurate structural information. | Requires the growth of high-quality single crystals, which can be a significant challenge for complex and flexible molecules. The solid-state conformation may not be the same as the biologically active conformation in solution. |
Experimental Protocols
A detailed experimental protocol for the NMR-based structural confirmation of a natural product like this compound would typically involve the following steps:
-
Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to minimize solvent signals in the ¹H NMR spectrum.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This includes 1D ¹H and ¹³C spectra, as well as 2D COSY, HSQC, HMBC, and NOESY experiments.
-
Data Processing and Analysis: The acquired NMR data is processed using specialized software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation and Structure Assembly: The processed spectra are analyzed to assign all ¹H and ¹³C chemical shifts. The correlations observed in the 2D spectra are then used to connect the different spin systems and build up the complete molecular structure.
Visualizing the Workflow
The logical flow of confirming a chemical structure using NMR spectroscopy can be visualized as follows:
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathway of Structure Determination Logic
The decision-making process in structure elucidation involves integrating data from various spectroscopic techniques.
Caption: Integration of spectroscopic data for structure confirmation.
The Antibacterial Potential of Malolactomycin C: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of Malolactomycin C. Due to the limited publicly available data on its specific antibacterial properties, this document outlines the standard methodologies for evaluating such activity and presents a framework for comparison with established antibiotics, pending the availability of specific experimental results for this compound.
While primarily recognized as a macrolide antifungal agent isolated from Streptomyces strain KP-3144, effective against the plant pathogen Botrytis cinerea, the full spectrum of this compound's antibacterial activity remains an area for further investigation.[1] This guide details the standard experimental protocols necessary to validate and compare its potential antibacterial efficacy.
Comparative Antibacterial Activity: A Framework for Evaluation
To objectively assess the antibacterial potency of this compound, its performance must be benchmarked against a panel of clinically relevant bacteria and compared with standard-of-care antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
A comprehensive evaluation would involve determining the MIC values of this compound against a diverse range of Gram-positive and Gram-negative bacteria. For a meaningful comparison, these values should be juxtaposed with the MICs of widely used antibiotics such as Amoxicillin, Ciprofloxacin, and Tetracycline against the same bacterial strains.
Table 1: Hypothetical Comparative MIC Data for this compound (µg/mL)
| Microorganism | This compound (Hypothetical MIC) | Amoxicillin (Reference MIC Range) | Ciprofloxacin (Reference MIC Range) | Tetracycline (Reference MIC Range) |
| Staphylococcus aureus | - | 0.25 - 2 | 0.12 - 1 | 0.25 - 4 |
| Streptococcus pneumoniae | - | ≤0.25 - 2 | 0.5 - 2 | 0.12 - 2 |
| Escherichia coli | - | 2 - 8 | ≤0.015 - 0.5 | 0.5 - 4 |
| Pseudomonas aeruginosa | - | >32 | 0.25 - 2 | >16 |
| Enterococcus faecalis | - | 1 - 4 | 0.5 - 4 | 1 - 16 |
Note: The MIC values for this compound are currently unavailable in the public domain and are represented as placeholders. The reference MIC ranges for the comparator antibiotics are illustrative and can vary depending on the specific strain and testing conditions.
Experimental Protocols for Antibacterial Activity Validation
The following are detailed methodologies for key experiments required to validate the antibacterial activity of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely accepted technique for its determination.[3][4]
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.[2]
Visualization of the Experimental Workflow
The logical flow of validating the antibacterial activity of a novel compound can be visualized as follows:
Concluding Remarks
While this compound has demonstrated antifungal properties, its potential as an antibacterial agent requires rigorous experimental validation. The protocols and comparative framework outlined in this guide provide a clear path for researchers to systematically evaluate its efficacy against a panel of bacterial pathogens. The generation of robust MIC data will be the critical first step in determining if this compound or its derivatives hold promise for future development as novel antibacterial therapeutics. Further studies would also be necessary to elucidate its mechanism of action against bacteria and to assess its spectrum of activity and potential for resistance development.
References
Malolactomycin C: A Comparative Analysis with Conventional Macrolide Antibiotics
In the ever-evolving landscape of antimicrobial agents, the macrolide class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed comparison of Malolactomycin C, a novel 40-membered macrolide, with established macrolide antibiotics such as Erythromycin, Azithromycin, and Clarithromycin. While traditional macrolides are primarily known for their antibacterial properties, current research on this compound highlights its significant antifungal activity and the potential of its analogue, Malolactomycin D, in anticancer research. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, mechanisms of action, and the experimental protocols used to evaluate them.
I. Comparative Performance: this compound vs. Standard Macrolides
A significant distinction of this compound, isolated from Streptomyces sp. KP-3144, is its documented potent antifungal activity, particularly against the plant pathogen Botrytis cinerea. This contrasts with the well-established antibacterial focus of conventional macrolides. To date, there is a notable absence of publicly available data on the antibacterial spectrum of this compound.
The following tables summarize the antibacterial performance of Erythromycin, Azithromycin, and Clarithromycin against a range of common bacterial pathogens, providing a benchmark for the evaluation of novel macrolide compounds.
Table 1: In Vitro Antibacterial Spectrum (Minimum Inhibitory Concentration, MIC in µg/mL)
| Bacterial Species | This compound | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus | No Data Available | 0.023 - 1024[1] | No Data Available | ≤ 2.0 (Susceptible)[2] |
| Streptococcus pneumoniae | No Data Available | No Data Available | No Data Available | ≤ 0.25 (Susceptible)[2] |
| Streptococcus pyogenes | No Data Available | 0.004 - 256[1] | No Data Available | No Data Available |
| Haemophilus influenzae | No Data Available | 0.015 - 256[1] | ≤ 4 µg/mL (MIC90)[3] | No Data Available |
| Moraxella catarrhalis | No Data Available | No Data Available | No Data Available | No Data Available |
| Chlamydia pneumoniae | No Data Available | Effective[4] | Effective[3] | Effective[5] |
| Mycoplasma pneumoniae | No Data Available | Effective[4] | No Data Available | Effective[5] |
| Legionella pneumophila | No Data Available | Effective[4] | Effective[3] | Effective |
Note: MIC values can vary significantly based on the strain and testing methodology. The data presented represents a range of reported values.
II. Mechanism of Action
A. Conventional Macrolide Antibiotics
Erythromycin, Azithromycin, and Clarithromycin share a common mechanism of action, targeting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule, at or near the peptidyl transferase center. This binding event interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain. This inhibition of protein synthesis is primarily bacteriostatic, meaning it prevents the bacteria from multiplying, but can be bactericidal at higher concentrations.
B. Malolactomycin D: A Novel Mechanism Targeting the Ras Signaling Pathway
While the direct antibacterial mechanism of this compound is unknown, research on its analogue, Malolactomycin D, has revealed a distinct mechanism of action with potential anti-cancer applications. Malolactomycin D has been shown to inhibit the Ras-mediated transformation of cells by suppressing the expression of matrix metalloproteinases (MMP-1 and MMP-9). This suppression is achieved through the inhibition of the p38 MAP kinase and JNK signaling pathways. This mode of action is fundamentally different from the protein synthesis inhibition of conventional macrolides.
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. This is a standard method for assessing the antibacterial potency of a compound.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
- Several colonies are used to inoculate a sterile broth medium.
- The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- The bacterial suspension is then diluted to the final desired concentration for the assay.
2. Broth Microdilution Method:
- A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
- Each well is then inoculated with the standardized bacterial suspension.
- A positive control (bacteria without antibiotic) and a negative control (broth without bacteria) are included.
- The plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Culture" [label="Culture Bacterial Strain"];
"Inoculum" [label="Prepare Standardized\nInoculum"];
"Dilution" [label="Serial Dilution of\nAntibiotic in Microplate"];
"Inoculate" [label="Inoculate Microplate Wells"];
"Incubate" [label="Incubate at 37°C\nfor 18-24h"];
"Read" [label="Read Results\n(Visual or Spectrophotometric)"];
"MIC" [label="Determine MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Culture" -> "Inoculum" -> "Inoculate";
"Dilution" -> "Inoculate";
"Inoculate" -> "Incubate" -> "Read" -> "MIC";
}
B. Western Blot Analysis for Ras Signaling Pathway Inhibition
This protocol is used to detect the levels of specific proteins in a sample, which can be used to assess the effect of a compound on a signaling pathway.
1. Cell Culture and Treatment:
- Cancer cell lines (e.g., those with activated Ras) are cultured in appropriate media.
- Cells are treated with various concentrations of Malolactomycin D or a vehicle control for a specified period.
2. Protein Extraction:
- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
- The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Electrotransfer:
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-JNK, total JNK).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
6. Detection:
- The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
- The resulting light signal is detected using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
IV. Conclusion
This compound represents a departure from the traditional antibacterial role of macrolide antibiotics, showcasing potent antifungal activity. While a direct comparison of its antibacterial efficacy with established macrolides like Erythromycin, Azithromycin, and Clarithromycin is not currently possible due to a lack of data, its unique biological profile, along with the anti-cancer potential of its analogue Malolactomycin D, underscores the diverse therapeutic possibilities within the macrolide class. Further research into the antibacterial spectrum of this compound is warranted to fully elucidate its potential as a broad-spectrum antimicrobial agent. The provided data and protocols serve as a valuable resource for researchers in the field of antibiotic discovery and development.
References
- 1. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
A Comparative Analysis of Malolactomycin C and Malolactomycin A for Researchers
Malolactomycin A and Malolactomycin C, both macrolide antibiotics isolated from Streptomyces species, present distinct profiles in their antimicrobial activities. While both exhibit potential as antimicrobial agents, available data suggests differences in their primary spectrum of activity, with this compound being characterized by its antifungal properties, particularly against plant pathogens, and Malolactomycin A demonstrating broader antibacterial and antifungal capabilities. This guide provides a comparative overview based on currently available scientific literature.
Physicochemical Properties
A foundational comparison begins with the basic molecular characteristics of each compound.
| Property | Malolactomycin A | This compound |
| Molecular Formula | C₆₃H₁₁₁N₃O₂₀ | C₆₂H₁₀₉N₃O₂₀ |
| CAS Number | Not Available | 189759-03-3 |
Antimicrobial Spectrum and Potency
The primary distinction between Malolactomycin A and C lies in their reported antimicrobial activities.
Malolactomycin A:
This compound:
This compound is primarily characterized as a 40-membered macrolide with moderate activity against specific fungi.[2] It has shown notable inhibitory effects against the plant pathogenic fungus Botrytis cinerea.
| Organism | This compound MIC (µg/mL) |
| Botrytis cinerea | 25 |
| Cladosporium | Moderate Activity (Specific MIC not detailed) |
| Pyricularia | Moderate Activity (Specific MIC not detailed) |
Data for this compound is based on available literature. Further research is needed to establish a comprehensive antimicrobial profile.
Experimental Protocols
Detailed experimental protocols for the antimicrobial testing of Malolactomycin A and C are not extensively described in easily accessible literature. However, a general methodology for determining Minimum Inhibitory Concentration (MIC) for antifungal agents can be outlined.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol provides a general framework for determining the MIC of antifungal compounds like Malolactomycins.
Objective: To determine the lowest concentration of the Malolactomycin compound that inhibits the visible growth of a specific fungus.
Materials:
-
Malolactomycin A or C
-
Target fungal strain(s) (e.g., Botrytis cinerea)
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative growth assessment)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a suitable agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1-5 x 10⁵ CFU/mL).
-
-
Preparation of Malolactomycin Dilutions:
-
Prepare a stock solution of the Malolactomycin compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in the broth medium within the wells of the 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Add a standardized volume of the fungal inoculum to each well containing the Malolactomycin dilutions.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well (typically 24-72 hours).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the Malolactomycin compound at which there is no visible growth.
-
Alternatively, the optical density of each well can be measured using a spectrophotometer to quantify growth inhibition.
-
Mechanism of Action and Signaling Pathways
The precise mechanisms of action and the specific signaling pathways affected by Malolactomycin A and C have not yet been elucidated in the available scientific literature. Further research is required to understand how these macrolides exert their antimicrobial effects at a molecular level.
Workflow for Comparative Analysis
The following workflow outlines the necessary steps for a comprehensive comparative analysis of Malolactomycin A and C.
Caption: A logical workflow for the comparative analysis of Malolactomycin A and C.
References
Malolactomycin C: An Examination of its Efficacy in the Context of Commercial Antibiotics
An in-depth analysis of available scientific literature reveals that Malolactomycin C, a 40-membered macrolide isolated from Streptomyces strain KP-3144, is primarily characterized as an antifungal agent with noted efficacy against plant pathogens such as Botrytis cinerea, the causative agent of gray mold.[1] While its classification as a macrolide places it in a broad category of compounds that includes many well-known antibiotics, there is a notable absence of publicly available data on its antibacterial properties. Consequently, a direct quantitative comparison of this compound with commercial antibacterial agents is not feasible at this time.
This guide will, therefore, provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required to evaluate the efficacy of a novel compound like this compound against established commercial antibiotics.
Comparative Efficacy Data: A Hypothetical Framework
To assess the antibacterial potential of this compound, its performance would need to be benchmarked against a panel of commercial antibiotics. This panel should ideally include representatives from different classes, targeting both Gram-positive and Gram-negative bacteria. A standard approach involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a range of clinically relevant bacterial strains.
Table 1: Hypothetical MIC (µg/mL) Data for this compound vs. Commercial Antibiotics
| Bacterial Strain | This compound | Vancomycin (Glycopeptide) | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) |
| Staphylococcus aureus (ATCC 29213) | Data N/A | 1 | 0.5 | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | Data N/A | 2 | >32 | 4 |
| Enterococcus faecalis (ATCC 29212) | Data N/A | 2 | 1 | 8 |
| Escherichia coli (ATCC 25922) | Data N/A | >64 | 0.015 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Data N/A | >64 | 0.25 | 1 |
Table 2: Hypothetical MBC (µg/mL) Data for this compound vs. Commercial Antibiotics
| Bacterial Strain | This compound | Vancomycin (Glycopeptide) | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) |
| Staphylococcus aureus (ATCC 29213) | Data N/A | 4 | 1 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | Data N/A | 8 | >32 | 8 |
| Enterococcus faecalis (ATCC 29212) | Data N/A | 16 | 4 | 16 |
| Escherichia coli (ATCC 25922) | Data N/A | >64 | 0.03 | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Data N/A | >64 | 0.5 | 2 |
Experimental Protocols for Antibacterial Efficacy Testing
The following are detailed methodologies for key experiments required to generate the comparative data presented in the hypothetical tables above.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standardized broth microdilution method is typically employed.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and commercial antibiotics are prepared in a suitable solvent. A series of two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are cultured on appropriate agar (B569324) plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.
-
Subculturing: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental and Logical Workflows
To facilitate understanding of the required research and potential mechanisms, the following diagrams illustrate the necessary experimental workflow and a hypothetical signaling pathway for a macrolide antibiotic.
Caption: Workflow for assessing the antibacterial efficacy of a novel compound.
Caption: Generalized mechanism of action for macrolide antibiotics.
References
"synergistic effects of Malolactomycin C with other compounds"
Despite a comprehensive search of available scientific literature, no studies detailing the synergistic effects of Malolactomycin C with other compounds have been identified. As a result, a comparison guide on this topic cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the potential of this compound in combination therapies, this represents a significant knowledge gap and an area ripe for future investigation. The absence of published data means that there is no quantitative information, such as Fractional Inhibitory Concentration (FIC) indices or combination index (CI) values, to summarize. Furthermore, no established experimental protocols for assessing the synergistic activity of this compound, nor any elucidated signaling pathways involved in potential synergistic interactions, are available in the public domain.
This lack of information prevents the creation of the requested data tables and visualizations. The development of such resources would be entirely dependent on the future publication of primary research in this specific area.
The Importance of Synergy in Drug Development
The search for synergistic combinations of therapeutic compounds is a cornerstone of modern drug development. A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, can offer several advantages:
-
Increased Efficacy: Combination therapies can be more effective at treating complex diseases.
-
Reduced Dosages: By working together, the required dosage of each compound may be lowered, potentially reducing dose-dependent toxicity and side effects.
-
Overcoming Drug Resistance: Synergistic combinations can be effective against pathogens or cancer cells that have developed resistance to single-drug treatments.
Given these benefits, the exploration of this compound's potential for synergistic interactions with other antimicrobials, chemotherapeutics, or other bioactive compounds could be a valuable avenue of research.
Future Research Directions
To address the current lack of data, future research efforts could focus on the following:
-
Screening for Synergistic Partners: High-throughput screening of this compound in combination with various compound libraries (e.g., known antibiotics, antifungal agents, or anticancer drugs) could identify potential synergistic partners.
-
Quantitative Synergy Assessment: For any identified "hits," detailed quantitative synergy studies using methods such as checkerboard assays or time-kill curves would be necessary to determine the extent of the synergistic interaction.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of any observed synergy would be crucial. This could involve studying the effects of the combination on specific cellular pathways or targets.
As new research on this compound becomes available, this guide will be updated to reflect the latest findings. Researchers are encouraged to consult primary scientific literature for the most current information.
A Head-to-Head Comparison of Malolactomycin C Isolation Techniques
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Isolation of a Novel 40-Membered Macrolide.
Malolactomycin C, a 40-membered macrolide antibiotic, has demonstrated notable activity against Botrytis cinerea, a significant plant pathogen. Its complex structure presents unique challenges and opportunities in its isolation and purification. This guide provides a comprehensive comparison of the available isolation techniques for this compound, supported by experimental data and detailed protocols to aid researchers in its efficient recovery.
Unveiling this compound: A Look at the Primary Isolation Protocol
The foundational method for isolating this compound was established during its initial discovery from a Streptomyces species, strain K93-0722. This process serves as the benchmark for comparison and involves a multi-step approach combining fermentation, solvent extraction, and chromatographic purification.
Experimental Workflow for this compound Isolation
The overall workflow for the isolation of this compound from the fermentation broth of Streptomyces sp. K93-0722 is a sequential process designed to progressively enrich the target compound.
Safety Operating Guide
Navigating the Disposal of Malolactomycin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Malolactomycin C, an antibiotic with potential antineoplastic properties, requires careful handling and disposal due to its classification as a hazardous chemical. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling
Core Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. It must be sent to an approved waste disposal plant[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
All waste materials containing this compound must be segregated from other laboratory waste streams. This includes:
-
Pure, unused this compound powder.
-
Concentrated stock solutions.
-
Diluted solutions used in experiments.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound and contaminated solid materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: High-concentration stock solutions of this compound are considered hazardous chemical waste and should be collected in a designated, leak-proof, and clearly labeled container[1]. Do not mix with other chemical waste unless compatibility has been verified. For dilute solutions, such as those in used cell culture media, it is safest to also treat them as hazardous chemical waste, as the stability and deactivation methods for this compound are not well-documented. While some antibiotics can be deactivated by autoclaving, many are heat-stable[2][3]. Without specific data for this compound, autoclaving should not be considered a reliable method of decontamination.
Step 3: Labeling and Storage
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation and handover.
Quantitative Data Summary
For quick reference, the following table summarizes the key disposal parameters for this compound.
| Waste Type | Hazard Classification | Recommended Disposal Method | Container Type | Labeling Requirements |
| Solid this compound | Hazardous | Collection for incineration by an approved waste disposal plant. | Sealable, compatible hazardous waste container. | "Hazardous Waste," "this compound," Chemical Symbol |
| Concentrated Solutions | Hazardous | Collection for incineration by an approved waste disposal plant. | Leak-proof, compatible hazardous waste container. | "Hazardous Waste," "this compound," Concentration |
| Contaminated Labware | Hazardous | Collection for incineration by an approved waste disposal plant. | Sealable, compatible hazardous waste container. | "Hazardous Waste," "this compound Contaminated" |
| Contaminated PPE | Hazardous | Collection for incineration by an approved waste disposal plant. | Labeled hazardous waste bag or container. | "Hazardous Waste," "this compound Contaminated" |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Malolactomycin C
Essential Safety and Handling Guide for Malolactomycin C
This compound is a compound that requires stringent safety measures to prevent exposure. Based on information for Mitomycin C, it is presumed to be harmful if swallowed and is a suspected carcinogen[1]. Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure the safety of researchers and laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous chemicals and Mitomycin C[2][3][4][5].
| PPE Category | Item | Specifications and Use Guidelines |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is recommended. Gloves should be changed frequently, especially if contamination is suspected. Always wash hands after removing gloves[4][6][7]. |
| Body Protection | Disposable lab coat or gown | Must be long-sleeved with tight-fitting cuffs. Should be disposed of as hazardous waste after use or if contaminated[3][5]. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the compound is handled to protect from splashes[4][8]. |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles, particularly when there is a risk of splashing or aerosol generation[3][5]. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator should be used when handling the compound as a powder or if there is a possibility of aerosolization. Work should be performed in a chemical fume hood[4][5]. |
Operational Plan: Safe Handling Protocol
Strict operational procedures must be followed to minimize exposure and maintain a safe working environment.
1. Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Designated Area: Establish a designated area within the laboratory for handling this compound to contain any potential spills and simplify cleanup[5].
2. Handling Procedures:
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly.
-
Handling Solid Compound: When working with the powdered form, exercise extreme caution to avoid the generation of dust.
-
Preparing Solutions: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the lab[6][8].
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention[1][9].
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately[1][10].
Disposal Plan: Step-by-Step Guide
All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional, local, and national regulations[11][12][13].
1. Waste Segregation:
-
All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated, clearly labeled hazardous waste container[5].
2. Liquid Waste:
-
All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant container.
-
Under no circumstances should this waste be poured down the drain[5][13].
3. Solid Waste:
-
Solid waste, including contaminated labware, should be placed in a separate, clearly labeled hazardous waste container.
4. Container Management:
-
Waste containers must be kept closed except when adding waste and should be stored in a secondary containment bin[14].
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. pogo.ca [pogo.ca]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. General Lab Safety | Environment, Health & Safety [ehs.ucla.edu]
- 9. itwreagents.com [itwreagents.com]
- 10. msdsdigital.com [msdsdigital.com]
- 11. DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet | Department of Toxic Substances Control [dtsc.ca.gov]
- 12. file.lacounty.gov [file.lacounty.gov]
- 13. dornsife.usc.edu [dornsife.usc.edu]
- 14. The 3 C’s of Chemical Waste Management – Emory Research Administration News [scholarblogs.emory.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
